4-Bromopyridine-3-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-bromopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUZDNRPMTXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680958 | |
| Record name | (4-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-39-1 | |
| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromopyridine-3-boronic acid chemical properties and reactivity
An In-depth Technical Guide to 4-Bromopyridine-3-boronic acid: Chemical Properties and Reactivity
For researchers, scientists, and drug development professionals, this compound is a valuable heterocyclic building block. Its utility in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, makes a thorough understanding of its chemical properties and reactivity essential. This guide provides a comprehensive overview of this compound, including its physical and chemical characteristics, stability, and its application in carbon-carbon bond formation, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Chemical Properties
This compound is a substituted pyridine derivative containing both a bromine atom and a boronic acid functional group. These features make it a versatile reagent in organic synthesis. The general properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1256355-39-1 | [1][2] |
| Molecular Formula | C5H5BBrNO2 | [1] |
| Molecular Weight | 201.82 g/mol | [1] |
| IUPAC Name | (4-bromopyridin-3-yl)boronic acid | [1] |
| SMILES | OB(O)C1=C(Br)C=CN=C1 | [1] |
Physical Properties:
While specific, experimentally verified data for the melting point, boiling point, and solubility of this compound are not consistently reported across public sources, data for a closely related isomer, 3-Bromopyridin-4-ylboronic acid, suggests a boiling point of 350.041 °C at 760 mmHg.[3] It is important for researchers to experimentally determine these values for the specific batch of this compound being used. Generally, pyridine boronic acids exhibit good stability.
Stability and Storage:
Boronic acids, including this compound, should be handled with care. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. For its isomer, 3-Bromopyridin-4-ylboronic acid, storage in an inert atmosphere and under refrigerated conditions (-20°C) is recommended.[3]
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[4]
Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base.[5][6] The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[5][7]
A key step in the mechanism is the activation of the boronic acid by a base, which facilitates the transmetalation step.[6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[4]
The use of this compound in Suzuki-Miyaura couplings allows for the introduction of a 4-bromopyridin-3-yl moiety into various molecular scaffolds. This is of particular interest in drug discovery, as the pyridine ring is a common feature in many biologically active compounds.[8][9]
General Experimental Workflow for Suzuki-Miyaura Coupling:
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. This can be adapted for use with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, and palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 70-100 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl pyridine.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a key synthetic intermediate with significant applications in the construction of complex molecular architectures, particularly within the pharmaceutical industry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the synthesis of biaryl pyridines. A comprehensive understanding of its chemical properties, reactivity, and handling is crucial for its effective utilization in research and development.
References
- 1. This compound 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]
- 2. This compound | 1256355-39-1 [amp.chemicalbook.com]
- 3. Cas 458532-99-5,3-BROMOPYRIDIN-4-YLBORONIC ACID | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Data of 4-Bromopyridine-3-boronic acid: A Technical Overview
Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, and MS) for 4-Bromopyridine-3-boronic acid is limited. This guide provides a technical overview of the expected spectroscopic characteristics and general methodologies for their acquisition. To illustrate the expected data, spectroscopic information for the closely related structural analog, 4-bromopyridine, is presented where available.
This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic profile of this compound and the experimental protocols necessary for its analysis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the analogous compound, 4-bromopyridine. This data can serve as a reference point for the analysis of this compound.
Table 1: ¹H NMR Data for 4-Bromopyridine
| Parameter | Value (ppm) | Multiplicity |
| δ (A) | 8.68 | Doublet |
| δ (B) | 7.73 | Doublet |
Solvent: DMSO-d6[1]
Table 2: Mass Spectrometry Data for 4-Bromopyridine
| m/z Value | Interpretation |
| 157 | Molecular Ion [M]⁺ |
| 159 | Isotopic Peak [M+2]⁺ due to ⁸¹Br |
| 78 | Fragment corresponding to the pyridine ring |
Ionization Method: Electron Ionization (EI)[2][3]
Experimental Protocols
The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for obtaining a ¹H NMR spectrum.
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample.[4]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of about 0.6-0.7 mL in a clean, dry vial.[4][5]
-
If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[5]
-
Ensure the sample depth in the NMR tube is adequate, typically around 4-5 cm.
-
Cap the NMR tube and carefully label it.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative proton ratios.
-
2.2 Infrared (IR) Spectroscopy
This protocol describes the thin solid film method for acquiring an FT-IR spectrum.
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) into a clean vial.
-
Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[6]
-
Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
2.3 Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).
-
Sample Preparation:
-
For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.
-
Alternatively, the sample can be dissolved in a volatile solvent, and a small volume of the solution is injected into the instrument.[7]
-
-
Data Acquisition:
-
The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[7]
-
The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]
-
The resulting positively charged ions are accelerated into the mass analyzer.[7][8]
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9][10]
-
The detector records the abundance of each ion at a specific m/z value.[11]
-
-
Data Processing:
-
The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak (if present) is identified to determine the molecular weight of the compound.
-
The fragmentation pattern is analyzed to gain structural information.
-
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 2. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromopyridine [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. microbenotes.com [microbenotes.com]
- 10. fiveable.me [fiveable.me]
- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
A Guide to the Crystal Structure Analysis of 4-Bromopyridine-3-boronic acid: A Prospective Study
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the comprehensive methodology for the determination and analysis of the single-crystal X-ray structure of 4-Bromopyridine-3-boronic acid. As of the writing of this document, a published crystal structure for this specific compound is not available. Therefore, this guide serves as a prospective framework, detailing the necessary experimental protocols, expected structural features, and data presentation standards for such an investigation. A thorough understanding of the three-dimensional arrangement of this molecule is crucial for its application in medicinal chemistry and materials science, particularly in structure-based drug design.
Synthesis and Crystallization
The first critical step in crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a lithium-halogen exchange reaction followed by trapping with a borate ester. The following protocol is adapted from established procedures for the synthesis of related pyridine boronic acids.
Experimental Protocol:
-
Preparation of 4-Bromopyridine: 4-Bromopyridine hydrochloride (1.0 eq) is dissolved in water and neutralized with a 5M NaOH solution. The resulting mixture is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO4 and concentrated under reduced pressure to yield 4-bromopyridine.[1]
-
Lithiation and Borylation: To a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, n-butyllithium (1.1 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to facilitate the lithium-halogen exchange.
-
Trapping with Borate Ester: Triisopropyl borate (1.2 eq) is then added to the reaction mixture at -78 °C, and stirring is continued for another 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is acidified with 2M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture).
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] Several techniques should be systematically screened to find the optimal conditions.
Recommended Crystallization Methods:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[3]
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystallization.[3]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.[4]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[5][6]
Experimental Workflow
The overall workflow for the crystal structure determination of this compound is depicted in the following diagram.
Data Collection and Processing
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used, and the crystal is rotated to collect a full sphere of diffraction data.[5][7]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering, Lorentz factor, and polarization. This yields a list of unique reflections with their corresponding intensities and standard uncertainties.[8]
Structure Solution and Refinement
Protocol:
-
Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. Direct methods or Patterson methods, as implemented in software like SHELXT, are commonly used for small molecules.[9][10]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure, typically with software such as SHELXL.[9][11] In this iterative process, atomic positions, and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are usually located from the difference Fourier map and refined with appropriate constraints.
-
Validation: The final refined structure is validated using tools like PLATON and the IUCr's CheckCIF service to ensure the quality and correctness of the model.
Structural Analysis and Discussion
While the precise quantitative data for this compound is yet to be determined, we can anticipate key structural features based on the known chemistry of pyridine and boronic acid moieties.
Expected Molecular Geometry
The molecule consists of a pyridine ring substituted with a bromine atom at the 4-position and a boronic acid group [-B(OH)2] at the 3-position. The pyridine ring is expected to be planar. The boronic acid group will also be planar, but it may be twisted relative to the plane of the pyridine ring.
Predicted Intermolecular Interactions
A hallmark of boronic acid crystal structures is the formation of strong intermolecular hydrogen bonds.[12] It is highly probable that this compound will form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to the formation of extended hydrogen-bonded networks.
Data Presentation
Upon successful structure determination, the crystallographic data should be summarized in standardized tables for clarity and comparison.
Crystal Data and Structure Refinement
| Parameter | Value (Example) |
| Empirical formula | C5 H5 B Br N O2 |
| Formula weight | 201.82 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = X.XXX Å, β = XX.XX° | |
| c = X.XXX Å, γ = 90° | |
| Volume | XXX.X ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | 0.XX x 0.XX x 0.XX mm |
| Theta range for data collection | X.XX to XX.XX° |
| Reflections collected | XXXXX |
| Independent reflections | XXXX [R(int) = 0.XXXX] |
| Completeness to theta | 99.X % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | XXXX / X / XXX |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2σ(I)] | R1 = 0.XXXX, wR2 = 0.XXXX |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.XXXX |
| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |
Selected Geometric Parameters
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1 - C4 | X.XXX(X) | N1 - C2 - C3 | XXX.X(X) |
| B1 - O1 | X.XXX(X) | C2 - C3 - C4 | XXX.X(X) |
| B1 - O2 | X.XXX(X) | C3 - C4 - C5 | XXX.X(X) |
| B1 - C3 | X.XXX(X) | C4 - C5 - N1 | XXX.X(X) |
| N1 - C2 | X.XXX(X) | C2 - N1 - C5 | XXX.X(X) |
| C3 - C4 | X.XXX(X) | O1 - B1 - O2 | XXX.X(X) |
Hydrogen Bond Geometry
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O1—H1···O2ⁱ | X.XX | X.XX | X.XXX(X) | XXX |
| O2—H2···N1ⁱⁱ | X.XX | X.XX | X.XXX(X) | XXX |
Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z
Conclusion
This guide provides a comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this molecule. The resulting structural information, including precise bond lengths, bond angles, and a detailed understanding of intermolecular interactions, will be invaluable for rationalizing its chemical behavior and for guiding its application in the development of new pharmaceuticals and functional materials.
References
- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. portlandpress.com [portlandpress.com]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. hkl-xray.com [hkl-xray.com]
- 11. Introduction [pd.chem.ucl.ac.uk]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of 4-Bromopyridine-3-boronic acid: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key building blocks is paramount for successful and reproducible outcomes. This in-depth technical guide focuses on the core solubility and stability characteristics of 4-Bromopyridine-3-boronic acid, a versatile reagent in modern synthetic chemistry. While specific quantitative data for this compound is not extensively available in public literature, this document consolidates general principles from analogous compounds, outlines key stability concerns, and provides detailed experimental protocols for in-house characterization.
Core Physicochemical Properties: Solubility and Stability
This compound is a heterocyclic boronic acid derivative with applications in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Its utility is, however, intrinsically linked to its solubility in reaction media and its stability under storage and experimental conditions.
Solubility Profile
The solubility of this compound is dictated by the polar pyridine ring and the hydrogen-bonding capabilities of the boronic acid moiety. Based on the general behavior of pyridinylboronic acids, a qualitative solubility profile can be anticipated.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The overall high polarity of the molecule limits its interaction with nonpolar solvents. |
Note: This qualitative assessment is based on general chemical principles for similar compounds. Experimental verification is strongly recommended for specific applications.
Stability Considerations
Boronic acids as a class of compounds are susceptible to several degradation pathways. For pyridinylboronic acids, while those with the boronic acid group at the 3- and 4-positions generally exhibit better stability than their 2-position counterparts, careful handling and storage are still crucial.
Key Stability Concerns:
-
Dehydration to Boroxines: A primary degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process can be reversible in the presence of water.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a known instability pathway for some pyridinylboronic acids.
-
Oxidation: Like many organic compounds, this compound can be susceptible to oxidation, which may be accelerated by exposure to light and air.
For optimal stability, it is recommended to store this compound at low temperatures (e.g., 2-8°C), in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Experimental Protocols
To facilitate the in-house determination of the precise solubility and stability of this compound, the following detailed experimental protocols are provided.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard and reliable protocol for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stir plate and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the solubility in units such as g/L or mol/L.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents for preparing stock solutions (e.g., acetonitrile, methanol)
-
Buffers for pH-dependent stability studies (e.g., phosphate, acetate)
-
HPLC system with a suitable detector (e.g., UV)
-
C18 reverse-phase HPLC column
-
Forced degradation equipment (e.g., oven, UV light chamber)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Column: A C18 column is generally suitable.
-
Detection: UV detection at a wavelength where the analyte and potential degradants absorb.
-
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Stress Conditions: Subject the solutions to various stress conditions in parallel with a control sample stored under optimal conditions.
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to UV and visible light.
-
pH-Dependent Stability: Incubate samples in buffers of different pH values (e.g., pH 2, 7, 9).
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
HPLC Analysis: Analyze the samples by the developed HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the formation and increase of any new peaks, which represent degradation products.
-
Calculate the percentage of degradation at each time point.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential chemical transformations, the following diagrams are presented.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: General workflow for conducting a forced degradation study.
Caption: Reversible formation of boroxine from boronic acid.
An In-Depth Technical Guide to Alternative Synthetic Routes for 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromopyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a 4-bromopyridin-3-yl moiety. This technical guide explores three distinct and viable alternative synthetic routes to this important compound, providing detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid researchers in selecting the most suitable method for their needs.
Comparative Summary of Synthetic Routes
The selection of a synthetic route to this compound depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.
| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Directed Ortho-Metalation | Route 3: Iridium-Catalyzed C-H Borylation |
| Starting Material | 3,4-Dibromopyridine | 4-Bromo-3-(dimethylamino)pyridine | 4-Bromopyridine |
| Key Reagents | n-Butyllithium, Triisopropyl borate | LDA, Triisopropyl borate | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ |
| Typical Yield | 60-75% | 55-65% | 40-50% (regioisomeric mixture) |
| Reaction Temperature | -78 °C | -78 °C | 80 °C |
| Key Advantages | High regioselectivity, good yield | Avoids di-bromo starting material | Atom economical, direct C-H functionalization |
| Key Disadvantages | Requires cryogenic temperatures | Requires synthesis of directing group | Potential for regioisomeric mixtures, expensive catalyst |
Route 1: Halogen-Metal Exchange of 3,4-Dibromopyridine
This is arguably the most direct and commonly employed method for the synthesis of this compound. The strategy relies on the regioselective halogen-metal exchange at the more acidic C-3 position of 3,4-dibromopyridine, followed by trapping of the resulting organolithium species with a borate ester.
Experimental Protocol
Materials:
-
3,4-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,4-dibromopyridine (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is separated, and the pH is adjusted to ~7.5 with 1 M NaOH, at which point a white precipitate may form.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Route 2: Directed Ortho-Metalation
This approach utilizes a directing group to facilitate the deprotonation of the C-3 position of a 4-bromopyridine derivative. A common directing group for pyridines is a dimethylamino group. The starting material for this route, 4-bromo-3-(dimethylamino)pyridine, can be synthesized from 3-amino-4-bromopyridine.
Experimental Protocol
Materials:
-
4-Bromo-3-(dimethylamino)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 30 minutes at this temperature to generate LDA.
-
To this freshly prepared LDA solution, add a solution of 4-bromo-3-(dimethylamino)pyridine (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl at 0 °C.
-
Separate the aqueous layer and adjust the pH to approximately 7.5 with 1 M NaOH.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 3: Iridium-Catalyzed C-H Borylation of 4-Bromopyridine
A more modern and atom-economical approach involves the direct C-H borylation of 4-bromopyridine using an iridium catalyst. The regioselectivity of this reaction can be influenced by steric and electronic factors, and often a mixture of isomers is obtained. The C-3 borylated product is typically a minor product in the absence of a directing group, making this route less common for the specific synthesis of this compound but a viable alternative if separation of isomers is feasible.
Experimental Protocol
Materials:
-
4-Bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous Cyclohexane
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
In a glovebox, a screw-capped vial is charged with [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 eq).
-
Anhydrous cyclohexane is added, followed by 4-bromopyridine (1.0 eq).
-
The vial is sealed and the reaction mixture is heated at 80 °C for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the regioisomers and afford the this compound pinacol ester.
-
The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, such as HCl, followed by neutralization.
Conclusion
This guide has outlined three distinct synthetic strategies for the preparation of this compound. The choice of the optimal route will be dictated by the specific requirements of the research, including scale, cost, and available equipment. The halogen-metal exchange of 3,4-dibromopyridine generally offers the most reliable and high-yielding approach, while the other methods present viable alternatives with their own unique advantages and challenges. It is recommended that researchers carefully evaluate these factors before embarking on the synthesis of this valuable chemical intermediate.
physical and chemical properties of 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromopyridine-3-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its characteristics, stability, and common applications, supported by experimental considerations.
Core Properties of this compound
This compound is a heterocyclic organoboron compound valued for its utility in creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents. Its chemical structure, featuring a pyridine ring substituted with both a bromine atom and a boronic acid group, allows for versatile reactivity in cross-coupling reactions.
Physical and Chemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, typical properties for similar pyridine boronic acids are provided for context.
| Property | Value | Source(s) |
| CAS Number | 1256355-39-1 | [1] |
| Molecular Formula | C₅H₅BBrNO₂ | [1][2] |
| Molecular Weight | 201.82 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not consistently reported. For the related compound 4-Bromopyridine-3-carboxylic acid: 118-134 °C.[3][4] | [3][4] |
| Boiling Point | Not reported. | |
| Solubility | The hydrochloride salt of the parent 4-bromopyridine is noted to be insoluble in organic solvents.[5] Boronic acids, in general, exhibit solubility in polar organic solvents like DMSO and methanol.[6] | [5][6] |
| pKa | Not specifically reported. Aryl boronic acids generally have pKa values in the range of 8-10.[7] | [7] |
| Storage Conditions | 0-8 °C, under an inert atmosphere is recommended for the free boronic acid.[8] The HBr salt is also available, suggesting the free base may have stability limitations.[8] | [8] |
Chemical Reactivity and Stability
This compound is primarily utilized for its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boronic acid moiety serves as the organometallic nucleophile, while the bromo-substituent can act as an electrophilic handle for subsequent transformations.
The stability of boronic acids can be a critical consideration. While 3- and 4-pyridinylboronic acids generally exhibit good stability, the free base of the parent compound, 4-bromopyridine, has been noted to be unstable and can self-oligomerize.[5] This suggests that this compound should be handled with care, and storage under refrigerated and inert conditions is advisable to prevent degradation.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and utilization of this compound are crucial for its effective application.
Synthesis of Pyridinylboronic Acids
A common method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange of the corresponding halopyridine, followed by borylation with a trialkyl borate. An in situ quench procedure is often preferred, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate at low temperatures to improve yields, especially with functionalized pyridines.
Diagram: General Synthesis of Pyridinylboronic Acids
References
- 1. rsc.org [rsc.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Bromopyridine-3-carboxylic acid 95 15366-62-8 [sigmaaldrich.com]
- 4. 4-Bromopyridine-3-carboxylic acid 95 15366-62-8 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. 4-Bromopyridine hydrochloride | 19524-06-2 [chemicalbook.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Suzuki Coupling Mechanism of 4-Bromopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This technical guide delves into the core mechanistic principles of the Suzuki coupling, with a specific focus on the application of 4-bromopyridine-3-boronic acid, a versatile building block in the synthesis of complex molecules, particularly in the realm of drug discovery. This document provides a comprehensive overview of the catalytic cycle, detailed experimental protocols for analogous reactions, and a summary of quantitative data to aid researchers in the practical application of this powerful synthetic tool.
The Catalytic Cycle: A Step-by-Step Examination
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that facilitates the cross-coupling of an organoboron compound with an organohalide. The generally accepted mechanism proceeds through a series of well-defined steps, each playing a crucial role in the formation of the new C-C bond.
The catalytic cycle is initiated by the active Pd(0) species, which undergoes oxidative addition with the organohalide (in this context, an aryl or heteroaryl halide). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl.
Following oxidative addition, the next key step is transmetalation . This involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the Pd(II) complex.
The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium center couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Below is a graphical representation of the Suzuki-Miyaura coupling catalytic cycle.
handling and storage of 4-Bromopyridine-3-boronic acid
An In-depth Technical Guide on the Handling and Storage of 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules makes it a key reagent for the development of novel pharmaceutical compounds and other functional materials.[1][2] Proper handling and storage of this compound are critical to ensure its stability, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the best practices for the .
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling.
| Property | Value | Reference |
| CAS Number | 1256355-39-1 | [3][4] |
| Molecular Formula | C5H5BBrNO2 | [3] |
| Molecular Weight | 201.82 g/mol | [3] |
| IUPAC Name | (4-bromopyridin-3-yl)boronic acid | [3] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | Solid / Lyophilized powder | [5] |
Safety and Hazard Information
This compound and related boronic acids are hazardous materials that require careful handling to avoid adverse health effects. The following table summarizes the key hazard information.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6][7] | GHS07[3] | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6][7][8] | GHS07[3] | P264, P280, P302+P352, P332+P313, P362[6][8][9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[6][7][8] | GHS07[3] | P280, P305+P351+P338, P337+P313[6][10] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[6][7][8] | GHS07[3] | P261, P271, P304+P340, P312, P403+P233[6][9] |
Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12] Gloves must be inspected before use and changed frequently, especially if contaminated.[11]
-
Body Protection : A lab coat that covers the entire body should be worn.[11]
-
Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust.[7][10]
Engineering Controls
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][13]
-
Safety Equipment : Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
General Handling Practices
-
Avoid all personal contact, including inhalation of dust.[9][14]
-
Avoid dust formation.[7]
-
Use only non-sparking tools and take precautionary measures against static discharge.
Storage Recommendations
Proper storage is crucial for maintaining the stability and shelf-life of this compound. Boronic acids are known to be sensitive to air and moisture, which can lead to degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 0-8 °C for short-term storage.[3] For long-term storage, temperatures of -20°C to -80°C are recommended.[5] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[7][9] | Prevents oxidation and hydrolysis. |
| Container | Keep in a tightly closed, suitable container.[9][10] | Protects from atmospheric moisture and contamination. |
| Location | Store in a dry, well-ventilated place.[7][10] | Minimizes exposure to moisture and ensures safety. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[7] | Prevents potentially hazardous reactions. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
- 1. Cas 458532-99-5,3-BROMOPYRIDIN-4-YLBORONIC ACID | lookchem [lookchem.com]
- 2. boronpharm.com [boronpharm.com]
- 3. This compound 95% | CAS: 1256355-39-1 | AChemBlock [achemblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. cusabio.com [cusabio.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. youtube.com [youtube.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Bromopyridine-3-boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and important considerations for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromopyridine-3-boronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 4-aryl-3-pyridinylboronic acid derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This methodology is particularly valuable in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.
This document outlines a general protocol for the Suzuki coupling of this compound with various aryl halides. The presence of both a bromine atom and a boronic acid group on the pyridine ring presents unique considerations for chemoselectivity and reaction optimization.
General Reaction Scheme
The Suzuki coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds via a catalytic cycle involving a palladium(0) species. The reaction typically requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Figure 1. General workflow for the Suzuki coupling of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, aryl bromide, or aryl chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the aryl halide (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Data Summary: Representative Suzuki Coupling Conditions
The following table summarizes typical conditions and reported yields for the Suzuki coupling of various bromopyridines with arylboronic acids. While not specific to this compound, these examples provide a valuable starting point for reaction optimization.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 100 | 16 | 82 |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 75 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Important Considerations and Troubleshooting
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as XPhos or SPhos may be required.
-
Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The ratio of the solvents can influence the reaction rate.
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Degassing: Degassing the solvents is important to remove dissolved oxygen, which can interfere with the catalytic cycle.
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and protodeboronation. Careful optimization of the reaction conditions can minimize these side products.
By following this protocol and considering these key factors, researchers can successfully perform the Suzuki coupling of this compound with a wide range of aryl halides to generate valuable building blocks for various applications in the fields of medicinal chemistry and materials science.
4-Bromopyridine-3-boronic Acid: A Versatile Building Block for the Synthesis of Bioactive Molecules
Introduction
4-Bromopyridine-3-boronic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring with a boronic acid moiety and a bromine atom, allow for sequential and regioselective cross-coupling reactions. This enables the efficient construction of complex molecular architectures, particularly for the development of potent and selective kinase inhibitors. The pyridine nitrogen acts as a key hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. The boronic acid group is a versatile handle for Suzuki-Miyaura cross-coupling, a robust and widely used method for forming carbon-carbon bonds. The bromine atom provides an additional site for further functionalization, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
This application note provides an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on p38 MAP kinase inhibitors. Detailed protocols for Suzuki-Miyaura coupling and in vitro kinase inhibition assays are provided to guide researchers in the application of this versatile building block.
Application: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][3] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.
A common strategy for the design of p38 inhibitors involves the use of a substituted pyridine scaffold to interact with the kinase hinge region. This compound serves as an excellent starting point for the synthesis of such inhibitors. For instance, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent p38 MAP kinase inhibitors.[4] While not directly using this compound, the synthesis of analogous pyridinyl-pyrazole inhibitors demonstrates a highly relevant application of this building block's core structure in generating potent kinase inhibitors. One such pyridinyl-pyrazole compound demonstrated an IC50 of 0.63 µM for JNK3, a related MAPK, with high selectivity over p38 (>20 µM), highlighting the potential for developing selective inhibitors through modifications of this scaffold.[5]
The general approach involves a Suzuki-Miyaura cross-coupling reaction between a substituted pyrazole (or another suitable heterocycle) and a pyridine boronic acid derivative to construct the core bi-heterocyclic scaffold. The bromine atom on the pyridine ring can be subsequently utilized for introducing further diversity.
Table 1: Quantitative Data of a Representative Pyridinyl-Pyrazole Kinase Inhibitor
| Compound ID | Target Kinase | IC50 (µM) |
| 1 | JNK3 | 0.63[5] |
| 1 | p38 | > 20[5] |
Experimental Protocols
General Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Halide
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, adapted from established methods for similar couplings.[5][6][7][8]
Materials:
-
This compound
-
Substituted heterocyclic halide (e.g., 4-bromo-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. If using a microwave reactor, heat for 1 hour at 140 °C.[5] For conventional heating, the reaction may require several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bi-heterocyclic product.
Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a microplate, add the kinase assay buffer, the test compound at various concentrations, the p38 MAP kinase, and the substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection method (e.g., ELISA, Western blot, or a luminescence-based assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathway
The synthesized pyridinyl-heterocyclic compounds can be evaluated for their ability to inhibit the p38 MAP kinase signaling pathway. This pathway plays a crucial role in the cellular response to stress and inflammation, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1.
Caption: The p38 MAP Kinase Signaling Pathway and its inhibition.
Conclusion
This compound is a highly valuable building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its strategic placement of a bromine atom and a boronic acid on a pyridine ring allows for the creation of diverse and complex molecular scaffolds through sequential Suzuki-Miyaura cross-coupling reactions. The provided protocols and the example of targeting the p38 MAP kinase pathway illustrate the potential of this reagent in drug discovery and medicinal chemistry research.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Bromopyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction has become indispensable in medicinal chemistry and drug development for the construction of complex molecular architectures from readily available building blocks.[2]
The coupling of 4-Bromopyridine-3-boronic acid with various aryl and heteroaryl halides provides a direct route to a diverse range of 3-aryl-4-bromopyridines. This structural motif is of significant interest in pharmaceutical research as the pyridine ring is a common feature in bioactive molecules, and the remaining bromine atom at the 4-position serves as a valuable handle for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Challenges in the Suzuki coupling of pyridine derivatives can arise from the coordination of the basic pyridine nitrogen to the palladium catalyst, which can potentially lead to catalyst deactivation. Therefore, the careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and yields. While specific literature on the Suzuki coupling of this compound is not abundant, protocols for structurally related compounds, such as other bromopyridines and pyridylboronic acids, provide a strong foundation for developing a robust experimental procedure.
Key considerations for a successful Suzuki coupling of this compound include:
-
Palladium Catalyst and Ligand: A variety of palladium(0) and palladium(II) precursors can be employed. The choice of ligand is critical to stabilize the active palladium species and facilitate the catalytic cycle. Buchwald and Fu have developed highly effective electron-rich, sterically hindered phosphine ligands, such as XPhos and SPhos, that are particularly effective for challenging couplings, including those involving heteroaryl substrates.[3] Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are also commonly used.[1][4]
-
Base: An appropriate base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[1][4] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridines with arylboronic acids, which can serve as a starting point for the optimization of the coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 70-90 | [1] |
| (Ph₃P)₂PdCl₂ (10) | - | K₂CO₃ (3) | Toluene/H₂O | Reflux | 12-16 | 75-92 | [4] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 2-4 | 85-95 | [5] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 80-95 | [3] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 88-98 | [3] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on established procedures for similar transformations and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.1 mmol), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-bromopyridine.
Mandatory Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromopyridine-3-boronic acid. This protocol is designed to be a robust starting point for the synthesis of novel biaryl and heteroaryl compounds, which are crucial scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1][2] The use of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][3] This is particularly beneficial when working with heterocyclic compounds, which can be susceptible to degradation under prolonged heating.[1]
Reaction Principle
The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired biaryl product.
Illustrative Reaction Scheme
A representative microwave-assisted Suzuki coupling reaction between this compound and an aryl bromide is depicted below:
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocols
The following protocols are generalized starting points and can be optimized for specific substrates.
Protocol 1: General Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5 - 5 mol%)[4]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[4]
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water)[4][5]
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), palladium catalyst (0.5 - 5 mol%), and base (2.0 - 3.0 equivalents).[4]
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[4]
-
Seal the vial securely with a cap.[4]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Specific Example with 4-Bromoanisole
Materials:
-
This compound (0.6 mmol)
-
4-Bromoanisole (0.5 mmol)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
K₂CO₃ (1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.[4]
-
Add 1,4-dioxane and water to the vial.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.[4]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[4]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.[4]
-
Purify the residue by flash chromatography to obtain the desired product.[4]
Data Presentation: Typical Reaction Parameters
The following table summarizes common conditions for microwave-assisted Suzuki coupling reactions, drawn from literature precedents, which can be adapted for reactions with this compound.
| Parameter | Typical Range/Examples | Citation |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, PdCl₂, Pd(OAc)₂ | [1][6] |
| Catalyst Loading | 0.1 - 10 mol% | [1][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KOH | [1][3][5] |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, Ethanol/H₂O, Acetonitrile | [3][5] |
| Temperature | 100 - 175 °C | [1][3] |
| Reaction Time | 2 - 40 minutes | [1][2][5] |
| Equivalents of Boronic Acid | 1.05 - 1.6 equivalents | [1] |
Visualizations
Experimental Workflow
The general workflow for a microwave-assisted Suzuki coupling experiment is outlined below.
Caption: A typical workflow for microwave-assisted Suzuki coupling.[1]
Suzuki-Miyaura Catalytic Cycle
The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction are illustrated in the following diagram.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of potent kinase inhibitors utilizing 4-Bromopyridine-3-boronic acid as a key building block. The protocols focus on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds in medicinal chemistry. The target kinase class highlighted in this document is the Anaplastic Lymphoma Kinase (ALK), a validated target in various cancers.
Introduction
This compound is a valuable bifunctional reagent in drug discovery, enabling the introduction of a pyridinyl moiety into complex molecular scaffolds. The pyridine ring is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase.[1][2] The bromine atom on the pyridine ring provides a handle for further functionalization, while the boronic acid group is an excellent participant in palladium-catalyzed cross-coupling reactions.[3]
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, allows for the formation of a C-C bond between an organoboron compound (like this compound) and an organic halide in the presence of a palladium catalyst and a base.[4][5] This reaction is known for its mild conditions, high tolerance of functional groups, and commercial availability of reagents, making it a cornerstone of modern pharmaceutical synthesis.
This document will detail the synthesis of an imidazo[1,2-a]pyridine-based scaffold, a privileged core structure found in numerous kinase inhibitors, including those targeting ALK.[6][7]
Data Presentation
The following table summarizes the biological activity of representative imidazo[1,2-a]pyridine-based ALK inhibitors, demonstrating the potency achievable with this scaffold.
| Compound ID | Target Kinase | IC50 (nM)[7] |
| 11a | ALK2 | 24 |
| 11d | ALK2 | 10 |
| 11f | ALK2 | 14 |
| 11g | ALK2 | 15 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 7-aryl-imidazo[1,2-a]pyridine scaffold, a key intermediate for a class of potent ALK inhibitors. The synthesis involves an initial Suzuki-Miyaura coupling reaction. While the literature describes the coupling of 4-bromo-2-aminopyridine with a boronic ester, this protocol is adapted for the use of this compound.
Synthesis of 4-(Pyrazol-1-yl)pyridine-3-amine (A Key Intermediate)
This initial step involves the coupling of this compound with a suitable pyrazole derivative, followed by reduction of a nitro group to an amine. This amine is then a precursor to the imidazo[1,2-a]pyridine core.
Step 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
1-(4-Nitrophenyl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq), 1-(4-nitrophenyl)-1H-pyrazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
To the solid mixture, add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Stir the reaction mixture vigorously and heat to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)pyridine.
-
Step 2: Reduction of the Nitro Group
-
Materials:
-
4-(1-(4-Nitrophenyl)-1H-pyrazol-4-yl)pyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask, add the synthesized 4-(1-(4-nitrophenyl)-1H-pyrazol-4-yl)pyridine, iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(1-(4-aminophenyl)-1H-pyrazol-4-yl)pyridine.
-
Step 3: Formation of the Imidazo[1,2-a]pyridine Core
-
Materials:
-
4-(1-(4-aminophenyl)-1H-pyrazol-4-yl)pyridine (the product from Step 2, which is analogous to 4-bromo-2-aminopyridine after the initial coupling and reduction steps in the literature)
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
Dissolve the synthesized aminopyridine derivative in ethanol in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde solution dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 7-aryl-imidazo[1,2-a]pyridine scaffold.
-
Visualizations
Synthetic Workflow Diagram
Caption: General workflow for synthesizing kinase inhibitors.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the proliferation and survival of cancer cells.[1][8] ALK activation triggers several downstream signaling cascades, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, all of which contribute to tumorigenesis.[9] The synthesized imidazo[1,2-a]pyridine-based inhibitors target the ATP-binding site of ALK, thereby blocking its kinase activity and inhibiting these downstream oncogenic signals.
Caption: ALK signaling and inhibitor action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Substituted Bipyridines using 4-Bromopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bipyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique chelating properties and structural motifs make them valuable scaffolds in the design of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a direct route to connect a pyridine core with various aryl and heteroaryl moieties. This application note provides detailed protocols for the preparation of substituted bipyridines via the Suzuki-Miyaura coupling of 4-Bromopyridine-3-boronic acid with a range of aryl halides.
Bipyridine derivatives have been shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, certain bipyridine-containing compounds have been investigated as potential inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and RAF-MAPK pathways.[1] The ability to synthesize a diverse library of substituted bipyridines is therefore crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.
Reaction Principle
The synthesis of substituted bipyridines described herein is based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (this compound) with an organohalide (aryl halide) in the presence of a palladium catalyst and a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Suzuki-Miyaura Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed cross-coupling reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data provides a baseline for researchers to adapt and optimize the synthesis for their specific target molecules.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | 60-70 |
| 2 | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | 55-65 |
| 3 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | 50-60 |
| 4 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 70-80 |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | 12 | 65-75 |
Note: Yields are approximate and can vary based on the specific substrate, reaction scale, and purity of reagents. Optimization of reaction conditions may be necessary to achieve higher yields.[2][3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial charged with a magnetic stir bar, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water). The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted bipyridine.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of substituted bipyridines using the Suzuki-Miyaura coupling reaction.
Figure 2: Experimental Workflow. A step-by-step guide from reagent preparation to product characterization.
Potential Signaling Pathway Involvement
Substituted bipyridine scaffolds are of high interest in drug discovery due to their ability to interact with various biological targets. While specific studies on bipyridines derived from this compound are emerging, the broader class of bipyridine derivatives has been implicated in the modulation of critical cellular signaling pathways, particularly in the context of cancer.
As depicted in the diagram below, key pathways such as the PI3K/AKT/mTOR and RAF/MEK/ERK (MAPK) pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis. Bipyridine-based compounds have the potential to act as inhibitors at various nodes within these cascades, making them attractive candidates for the development of targeted cancer therapies.[1] Further biological evaluation of the synthesized substituted bipyridines is warranted to elucidate their specific mechanisms of action.
Figure 3: Potential Signaling Pathways. Bipyridines may inhibit key cancer-related signaling pathways.
References
- 1. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Applications of 4-Bromopyridine-3-boronic Acid in Materials Science: Application Notes and Protocols
Disclaimer: Publicly available research specifically detailing the applications of 4-Bromopyridine-3-boronic acid in materials science is limited. The following application notes and protocols are based on the established roles of analogous pyridine boronic acids and the fundamental principles of Suzuki-Miyaura cross-coupling reactions, a primary application for this class of compounds. These notes serve as a predictive guide for researchers exploring the potential of this compound as a building block in the synthesis of advanced materials.
Application Notes
This compound is a bifunctional molecule poised for application in the synthesis of functional organic materials. Its utility stems from the presence of a boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and a bromo-substituted pyridine ring that offers further opportunities for functionalization or can influence the electronic properties of the final material.
Synthesis of Organic Light-Emitting Diode (OLED) Materials
The pyridine moiety is a common structural motif in materials for organic electronics due to its electron-deficient nature, which can facilitate electron injection and transport. This compound can be employed as a key building block to introduce a bromo-functionalized pyridine unit into conjugated organic molecules for OLED applications. The bromine atom can serve as a handle for subsequent cross-coupling reactions to build more complex, dendritic, or polymeric structures. Alternatively, the inherent electronic properties of the bromopyridine unit can be leveraged to tune the emission color, improve charge carrier mobility, and enhance the overall efficiency and lifetime of OLED devices.
Potential Roles in OLEDs:
-
Electron Transport Layer (ETL) Materials: The electron-withdrawing nature of the pyridine ring can lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which is advantageous for efficient electron injection from the cathode.
-
Host Materials for Phosphorescent Emitters: The pyridine core can be incorporated into host materials to achieve high triplet energies, which is crucial for preventing back energy transfer from the phosphorescent dopant to the host.
-
Emissive Layer (EML) Materials: By coupling with suitable aromatic compounds, novel emitters with tailored photophysical properties, such as specific emission wavelengths and high quantum yields, can be synthesized.
Development of Advanced Polymeric Materials
This compound can act as a monomer or a functionalizing agent in the synthesis of advanced polymers. Its bifunctionality (a boronic acid for polymerization and a bromine atom for post-polymerization modification) allows for the creation of well-defined polymer architectures.
-
Conductive Polymers: Incorporation of the pyridine unit into a conjugated polymer backbone through Suzuki polycondensation can influence the polymer's electronic properties, such as its conductivity and redox behavior. These materials are promising for applications in organic field-effect transistors (OFETs), sensors, and battery materials.
-
Functional Polymers for Sensing: The pyridine nitrogen can act as a binding site for metal ions or other analytes. Polymers incorporating this moiety can be designed as chemosensors where binding events lead to a detectable change in fluorescence or conductivity. The boronic acid group itself is a well-known motif for the recognition of diols, such as saccharides.
Precursor for Metal-Organic Frameworks (MOFs)
While less common, pyridine-based ligands can be used in the construction of Metal-Organic Frameworks (MOFs). This compound could be chemically modified to introduce coordinating groups (e.g., carboxylic acids) to serve as a linker in MOF synthesis. The resulting MOFs could exhibit interesting properties for gas storage, catalysis, or sensing, with the bromopyridine unit potentially influencing the framework's electronic properties or providing a site for post-synthetic modification.
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction, which is the cornerstone of the anticipated applications of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling for Small Molecule Synthesis (e.g., for OLED Materials)
This protocol describes the coupling of this compound with an aryl halide to synthesize a biaryl compound.
Materials:
-
This compound
-
Aryl halide (e.g., 9,9-dimethyl-2-bromofluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Add degassed solvents, for example, a 4:1 mixture of toluene and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a predetermined time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation:
Since no specific quantitative data for materials synthesized from this compound is available, a template for data presentation is provided below. Researchers would populate such a table with their experimental results.
| Product | Yield (%) | Melting Point (°C) | Photoluminescence (nm) | HOMO (eV) | LUMO (eV) |
| [Product Name] | e.g., 75 | e.g., 150-152 | e.g., 450 (in THF) | e.g., -5.8 | e.g., -2.7 |
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Diagram 2: Logical Relationship in OLED Material Synthesis
Application Notes & Protocols: One-Pot Synthesis Involving 4-Bromopyridine-3-boronic Acid Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a one-pot, two-step cross-coupling reaction to synthesize substituted bipyridine compounds. Such scaffolds are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocol is based on a sequential Suzuki-Miyaura coupling strategy, a robust and versatile method for the formation of C-C bonds.
Introduction
Substituted pyridines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their ability to act as hydrogen bond acceptors and engage in various non-covalent interactions makes them ideal fragments for targeting enzyme active sites. Specifically, 3,4-disubstituted pyridines serve as core scaffolds in numerous kinase inhibitors by mimicking the hinge-binding motif of ATP.
One-pot synthesis methodologies offer significant advantages in the rapid generation of compound libraries for screening purposes. By eliminating the need for isolation and purification of intermediates, these processes save time, reduce waste, and improve overall efficiency. This document outlines a one-pot, sequential Suzuki-Miyaura cross-coupling reaction. While this protocol illustrates the synthesis of a 3,4-disubstituted pyridine from a dihalopyridine precursor, the principles are directly applicable to reactions involving 4-Bromopyridine-3-boronic acid as a key building block.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide.[1] One-pot borylation followed by a Suzuki reaction is an efficient way to create unsymmetrical biaryls from two different aryl halides without isolating the intermediate boronic ester.[2]
Application: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors bind to the ATP-binding site, and a significant interaction occurs with the "hinge" region of the kinase. The pyridine nitrogen in the synthesized bi-aryl pyridine scaffold can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP. The substituents at the 3 and 4 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The one-pot nature of the described synthesis allows for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Compounds bearing the pyridine moiety have shown a wide range of biological activities, including anticancer and antimicrobial properties.[3][4]
Experimental Protocols
One-Pot Sequential Suzuki-Miyaura Coupling
This protocol details the synthesis of a 3,4-diarylpyridine from a 3-bromo-4-chloropyridine precursor in a one-pot fashion. The first Suzuki coupling occurs selectively at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond.
Materials:
-
3-Bromo-4-chloropyridine
-
Arylboronic Acid 1 (e.g., Phenylboronic acid)
-
Arylboronic Acid 2 (e.g., 4-Methoxyphenylboronic acid)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base 1 (for first coupling): Sodium Carbonate (Na₂CO₃)
-
Base 2 (for second coupling): Potassium Phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a dry reaction flask, add 3-bromo-4-chloropyridine (1.0 mmol, 1.0 equiv.), Arylboronic Acid 1 (1.1 mmol, 1.1 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting 3-bromo-4-chloropyridine is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Second Suzuki-Miyaura Coupling (in the same pot)
-
To the cooled reaction mixture from Step 1, add Arylboronic Acid 2 (1.2 mmol, 1.2 equiv.).
-
Add K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Add additional Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Purge the flask again with nitrogen or argon for 5-10 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-diarylpyridine.
Data Presentation
Table 1: Representative Yields for the One-Pot Sequential Suzuki Coupling
| Entry | Arylboronic Acid 1 | Arylboronic Acid 2 | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-phenylpyridine | 78 |
| 2 | Phenylboronic acid | 3-Tolylboronic acid | 3-Phenyl-4-(m-tolyl)pyridine | 72 |
| 3 | Thiophene-3-boronic acid | Phenylboronic acid | 3-Phenyl-4-(thiophen-3-yl)pyridine | 65 |
| 4 | Phenylboronic acid | Pyridine-3-boronic acid | 3,3'-Bipyridine, 4-phenyl- | 68 |
Note: Yields are hypothetical and for illustrative purposes, based on typical outcomes for such reactions.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot sequential Suzuki-Miyaura coupling.
Caption: Mechanism of competitive kinase inhibition by the synthesized pyridine scaffold.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki reactions with 4-Bromopyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 4-bromopyridine-3-boronic acid.
Troubleshooting Guide
Low yields in Suzuki reactions with this compound are a common challenge, often attributed to the electronic properties of the pyridine ring and the stability of the boronic acid. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Product Formation
Possible Cause 1: Catalyst Inactivation
The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
Suggested Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and RuPhos have shown success in couplings with heteroaryl halides.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, consider using pre-catalysts like (IPr)Pd(cinnamyl)Cl or palladium acetate (Pd(OAc)₂) in combination with a suitable ligand.
Possible Cause 2: Protodeboronation of the Boronic Acid
This compound can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of aqueous bases.
Suggested Solution:
-
Use of Boronic Esters: Convert the boronic acid to a more stable pinacol ester. Boronic esters exhibit increased stability and can lead to more consistent results.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation. Try reducing the amount of water or using anhydrous solvents with a fluoride source (e.g., KF) as the base.
-
Slow-Release Strategy: Employing N-methyliminodiacetic acid (MIDA) boronates can provide a slow release of the boronic acid into the reaction mixture, minimizing its decomposition.[1]
Possible Cause 3: Inefficient Transmetalation
The transfer of the pyridyl group from boron to palladium (transmetalation) can be a rate-limiting step.
Suggested Solution:
-
Base Selection: The choice of base is critical for activating the boronic acid. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended to find the optimal conditions for your specific substrate. Inorganic bases are generally superior to organic bases for this purpose.[2]
-
Solvent System: The solvent plays a crucial role in the solubility of reagents and intermediates. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water.
Problem 2: Significant Byproduct Formation
Possible Cause 1: Homocoupling of the Boronic Acid
The boronic acid can couple with itself to form a bipyridyl byproduct.
Suggested Solution:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote the homocoupling side reaction.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
Possible Cause 2: Debromination of the Starting Material
The 4-bromo-3-pyridylboronic acid can undergo debromination, leading to the formation of pyridine-3-boronic acid.
Suggested Solution:
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination more than the desired coupling.
-
Base and Solvent Screening: The choice of base and solvent can influence the extent of this side reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not working, even with standard conditions. What should I check first?
A1: Start by verifying the quality of your reagents. This compound and its derivatives can degrade upon storage. Ensure your palladium catalyst is active and your solvents are anhydrous and properly degassed. Following that, the most critical parameters to optimize for this specific substrate are the ligand, base, and solvent system.
Q2: Is it better to use this compound or its pinacol ester?
A2: For challenging substrates like pyridyl boronic acids, using the pinacol ester is often advantageous. Pinacol esters are generally more stable, less prone to protodeboronation, and easier to handle and purify than the corresponding boronic acids, which can lead to more reproducible and higher yields.
Q3: What is the "2-pyridyl problem" and does it apply to my substrate?
A3: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines, where the pyridine nitrogen can chelate to the metal catalyst and inhibit its activity. While your substrate is a 3-substituted pyridine, the proximity of the nitrogen atom can still influence the reaction, making the choice of a suitable ligand crucial to mitigate potential catalyst inhibition.
Q4: How do I choose the right base for my reaction?
A4: The base plays a key role in the transmetalation step. For Suzuki reactions, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The optimal base is substrate-dependent, and a small-scale screen of different bases is highly recommended. Weaker bases may be insufficient to promote the reaction, while overly strong bases can lead to side reactions.
Q5: Can I run the reaction open to the air?
A5: It is strongly advised to run Suzuki reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield of Suzuki-Miyaura coupling reactions involving heteroaryl bromides, based on literature data for similar substrates. These should serve as a guide for optimizing your reaction with this compound.
Table 1: Effect of Solvent on Suzuki Coupling Yield
| Entry | Solvent System (v/v) | Base | Yield (%) |
| 1 | Toluene/H₂O | K₃PO₄ | 40 |
| 2 | Acetonitrile/H₂O | K₃PO₄ | 36 |
| 3 | 1,4-Dioxane/H₂O | K₃PO₄ | 60 |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, 70-80 °C. Data is illustrative and based on similar substrates.[3]
Table 2: Effect of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O | 70 |
| 2 | Cs₂CO₃ | Toluene/H₂O | 80 |
| 3 | Na₂CO₃ | 1,4-Dioxane/H₂O | - |
| 4 | K₂CO₃ | 1,4-Dioxane/H₂O | - |
Reaction conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylboronic acid, Pd(PPh₃)₄, 70-80 °C. Data is illustrative and based on similar substrates.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound pinacol ester, the aryl/heteroaryl halide, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
minimizing side reactions of 4-Bromopyridine-3-boronic acid in catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromopyridine-3-boronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Potential Cause 1: Protodeboronation of this compound.
Protodeboronation is a prevalent side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 4-bromopyridine.[1][2] This is often exacerbated by strong bases, high temperatures, and the presence of water.[3]
Solutions:
-
Optimize the Base: Switch to milder bases. Strong bases like NaOH can accelerate protodeboronation. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are often more suitable.[3]
-
Employ Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly suppress this side reaction.[3]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4] If feasible for the desired coupling, reducing the temperature may improve the yield.
-
Use a More Active Catalyst System: A highly active catalyst can increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.[1] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[5]
-
Convert to a More Stable Boron Species: this compound can be converted to more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[1][2] These derivatives offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][2]
Potential Cause 2: Catalyst Inactivation.
The pyridine nitrogen in this compound can coordinate to the palladium catalyst, leading to catalyst deactivation and low yields.[6]
Solutions:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can help to prevent the pyridine nitrogen from binding to the palladium center and also promote the desired catalytic cycle.[5][7]
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts that are designed to generate the active Pd(0) species efficiently in situ, which can be more robust to deactivation.[7]
Potential Cause 3: Inefficient Transmetalation.
The transfer of the pyridyl group from boron to palladium (transmetalation) can be a slow step, allowing side reactions to occur.
Solutions:
-
Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[2][8] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can identify the optimal choice for your specific substrate combination.
-
Solvent System: The solvent mixture can influence the rate of transmetalation. Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.[9][10]
Issue 2: Significant Formation of Homocoupled Byproduct (3,3'-Bi(4-bromopyridine))
Potential Cause: Oxygen-Mediated or Palladium(II)-Mediated Homocoupling.
The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3][11] Additionally, if using a Pd(II) precatalyst, it can directly mediate homocoupling before being reduced to the active Pd(0) species.[7]
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[11]
-
Use of Pd(0) Catalysts: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, to bypass the potential for Pd(II)-mediated homocoupling.[7]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, using a large excess can favor homocoupling.[11] Aim for 1.1-1.5 equivalents.
-
Ligand Choice: Bulky ligands can sterically hinder the formation of the intermediates that lead to homocoupling.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation, which results in the formation of 4-bromopyridine, and homocoupling, which produces 3,3'-bi(4-bromopyridine).[1][2][3][11]
Q2: How can I improve the stability of this compound for storage and use in reactions?
A2: Converting the boronic acid to a more stable derivative is a highly effective strategy. Common stable forms include:
-
Pinacol Esters: These are generally more stable to air and moisture than the corresponding boronic acids.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are crystalline, air-stable solids that slowly release the boronic acid under aqueous basic conditions, which is ideal for minimizing side reactions.[1][2]
-
Diethanolamine Adducts: These can form stable, crystalline solids that can be used directly in Suzuki-Miyaura couplings.
Q3: What is the best general-purpose catalyst and ligand combination for Suzuki-Miyaura coupling with this compound?
A3: While the optimal system is substrate-dependent, a good starting point for challenging substrates like this compound is a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5][7] These systems often provide high activity and can help to minimize catalyst deactivation and side reactions.
Q4: How critical is the choice of base, and what are the recommended options?
A4: The base is critical. It activates the boronic acid for transmetalation but can also promote protodeboronation.[2][8] For this compound, it is generally recommended to start with milder inorganic bases. A screening of bases is often beneficial.
-
Often too harsh: Strong bases like NaOH or KOH in aqueous media can lead to significant protodeboronation.[3]
Q5: Should I run my reaction under aqueous or anhydrous conditions?
A5: This depends on the specific reaction and the stability of your substrates. Anhydrous conditions are highly recommended to minimize protodeboronation, as water is the primary proton source for this side reaction.[3] However, some Suzuki-Miyaura protocols require water as a co-solvent. If water is necessary, its amount should be carefully controlled.
Data Presentation
The following tables summarize the generalized effects of various reaction parameters on the outcome of Suzuki-Miyaura couplings involving pyridyl boronic acids. The data is illustrative and serves as a guide for optimization.
Table 1: Effect of Base on Product Yield and Protodeboronation
| Base | Relative Strength | Typical Effect on Yield | Typical Effect on Protodeboronation |
| Cs₂CO₃ | Strong | High to Excellent | Moderate |
| K₃PO₄ | Strong | High to Excellent | Moderate |
| K₂CO₃ | Moderate | Moderate to High | Low to Moderate |
| NaOH | Very Strong | Low to Moderate | High |
| KOH | Very Strong | Low to Moderate | High |
Table 2: Effect of Catalyst/Ligand System on Reaction Outcome
| Catalyst System | Ligand Characteristics | Typical Yield | Notes |
| Pd(PPh₃)₄ | Less bulky, less electron-rich | Variable, can be low | Prone to catalyst deactivation with pyridinic substrates. |
| Pd(OAc)₂ / SPhos | Bulky, electron-rich | High to Excellent | Often effective for challenging substrates, promotes fast coupling. |
| Pd₂(dba)₃ / XPhos | Bulky, electron-rich | High to Excellent | Another robust system for difficult couplings. |
| PdCl₂(dppf) | Bidentate phosphine | Moderate to High | A common and often effective catalyst system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][6]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane
Procedure:
-
In a vial with a stir bar, dissolve the this compound in a minimal amount of dichloromethane.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions.[3]
Mandatory Visualizations
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Purification of Suzuki Coupling Products of 4-Bromopyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Suzuki coupling products derived from 4-Bromopyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when performing a Suzuki coupling with this compound?
A1: Common impurities include:
-
Homocoupling products: Bipyridyl structures can form from the coupling of two molecules of the pyridine boronic acid. This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[1][2][3]
-
Unreacted starting materials: Residual this compound and the corresponding aryl halide may remain.
-
Byproducts from phosphine ligands: Aryl groups from phosphine ligands can sometimes be incorporated into byproducts.[4][5]
-
Protodeboronation products: The C-B bond of the boronic acid can be cleaved by a proton source (like water), leading to the formation of pyridine.[2][6]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst may remain in the product, which is a significant concern for pharmaceutical applications.[1]
Q2: What is the initial and most crucial step in the purification process?
A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts, such as the base used in the reaction, and other water-soluble impurities.[1] The process typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[1][6]
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract of the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt then partitions into the aqueous layer during liquid-liquid extraction.[1]
Q4: My desired product, which contains a pyridine ring, is partially soluble in the acidic aqueous wash. How can I avoid losing my product?
A4: The basic nature of the pyridine ring can cause it to be protonated and partition into the aqueous layer during an acidic wash. To circumvent this, you can:
-
Use a very mild acidic wash, such as a 5-10% aqueous citric acid solution.[7]
-
Alternatively, a wash with an aqueous solution of copper sulfate (CuSO₄) can be effective. The copper sulfate complexes with the pyridine, pulling it into the aqueous phase without creating highly acidic conditions that might affect acid-sensitive functional groups.[7][8]
Q5: What are the recommended methods for removing residual palladium catalyst?
A5: For applications in pharmaceuticals, minimizing palladium to parts-per-million (ppm) levels is critical due to its toxicity.[1] Effective methods include:
-
Filtration: Passing the product solution through Celite can remove heterogeneous palladium catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[1][6][9]
-
Metal Scavengers: For homogeneous catalysts, specialized scavengers can be used. These are materials, often functionalized silica or polymers, that selectively bind to the palladium, which can then be removed by filtration.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product and starting material have very similar polarity on TLC. | The functional groups on the starting material and product result in similar interactions with the stationary phase. | 1. Optimize Column Chromatography: Use a longer column and a shallower solvent gradient to improve separation.[1][10] 2. Modify Eluent: If your product contains a basic nitrogen (from the pyridine), adding a small amount of a modifier like triethylamine to the eluent can change its interaction with the silica gel and improve separation. Conversely, a small amount of acetic acid can be used for acidic compounds.[10] 3. Recrystallization: If the product is a solid, recrystallization can be a highly effective method to isolate it from impurities with different solubilities.[1][10] |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction.[2] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1][11] | 1. Degas Thoroughly: Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[2] 2. Use a Pd(0) Catalyst: Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. Purification: Careful column chromatography or recrystallization is required for removal.[1] |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Further Purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. Chromatographic Purification: If the product is inherently an oil, purification by chromatography is the most appropriate method.[1] |
| Difficulty removing pyridine when used as a solvent. | Pyridine has a high boiling point and can be challenging to remove completely by simple evaporation. | 1. Distillation: Remove the bulk of the pyridine by distillation under reduced pressure.[7] 2. Azeotropic Removal: Add a co-solvent like toluene or cyclohexane and co-evaporate the mixture under reduced pressure. This process may need to be repeated multiple times to remove trace amounts.[7][8] |
Purification Methodologies & Data
Summary of Purification Techniques
| Purification Method | Description | Typical Yield | Achievable Purity | Key Considerations |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[5][12] | 50-90% | >98% | Solvent system selection is critical for good separation. Can be time-consuming for large scales. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[13] | 40-80% | >99% | Requires the product to be a solid at room temperature and a suitable solvent system to be identified. |
| Acid-Base Extraction | Separation based on the different solubilities of acidic and basic compounds in aqueous and organic phases.[14] | Variable | Can be high | Effective for removing acidic or basic impurities. Care must be taken to avoid loss of the pyridine-containing product into the acidic aqueous phase.[14] |
| Supercritical Fluid Extraction | Utilizes a supercritical fluid, such as CO₂, as the extraction solvent. The basic nature of pyridine derivatives can allow for selective extraction from aqueous solutions.[15] | Potentially high | High | Requires specialized equipment. Can be a green chemistry alternative. |
Experimental Protocols
Protocol 1: Standard Column Chromatography
-
Slurry Preparation: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.
-
Column Packing: A glass column is packed with silica gel as a slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).[5]
-
Loading: The dry-loaded crude product is carefully added to the top of the packed column.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Acid-Base Extraction for Removal of Boronic Acid
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of NaOH or K₂CO₃. Shake the funnel gently and allow the layers to separate.
-
Separation: Drain the aqueous layer, which now contains the boronate salt of the unreacted boronic acid.
-
Neutralization and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General purification workflow for Suzuki coupling products.
Caption: Decision-making flowchart for troubleshooting purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Couplings of 4-Bromopyridine-3-boronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in drug development, focusing on the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-Bromopyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in Suzuki couplings?
Researchers often face several key challenges with this substrate. The electron-deficient nature of the pyridine ring can impact the catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. A significant side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, a reaction that can be influenced by the choice of base and the presence of water.
Q2: Which bases are recommended for couplings with this compound?
While optimal conditions are substrate-dependent, inorganic bases are generally preferred for Suzuki-Miyaura couplings. For pyridine-containing substrates, moderately strong bases are often a good starting point. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. Stronger bases like potassium phosphate (K₃PO₄) can also be effective, particularly for less reactive coupling partners. Softer bases like potassium fluoride (KF) may be beneficial in minimizing side reactions like ester cleavage if sensitive functional groups are present.
Q3: What solvent systems are most effective for this type of coupling?
Aqueous solvent mixtures are commonly employed to facilitate the dissolution of the inorganic base. Typical solvent systems include mixtures of an organic solvent with water, such as:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
N,N-Dimethylformamide (DMF) / Water
The ratio of the organic solvent to water can be critical and often requires optimization. Anhydrous conditions can be explored, especially if protodeboronation is a significant issue.
Q4: How can I minimize protodeboronation of the this compound?
Protodeboronation is a common side reaction with heteroaryl boronic acids.[1] To mitigate this:
-
Use a milder base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from stronger bases like hydroxides to carbonates (e.g., K₂CO₃) or fluorides (e.g., KF).[1]
-
Consider anhydrous conditions: Since water is the proton source for this reaction, moving to a non-aqueous solvent system can significantly reduce protodeboronation.
-
Use boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. These esters can then be used in the coupling reaction, often exhibiting greater stability.
Q5: Is a ligand-free catalyst system suitable for this reaction?
For Suzuki couplings involving 4-pyridineboronic acid derivatives, ligand-free conditions have been reported to be unsuitable.[2] The use of phosphine ligands is generally more effective for this class of reaction.[2]
Troubleshooting Guide
Issue 1: Low to No Product Yield
If you are observing low or no yield of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
If your reaction is plagued by side products, the following decision tree can help diagnose and solve the issue.
Caption: Decision tree for addressing common side reactions.
Data on Base and Solvent Optimization
While specific comparative data for this compound is limited in the literature, the following tables summarize findings for the closely related 4-pyridineboronic acid pinacol ester, which can provide a valuable starting point for optimization.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of a 4-Pyridineboronic Acid Pinacol Ester Derivative with 4-Iodopyridine [2]
| Entry | Base (equiv.) | Solvent | Yield of Product (%) |
| 1 | K₃PO₄ (3.0) | CPME / H₂O (3/1) | 90.1 |
| 2 | K₂CO₃ (3.0) | CPME / H₂O (3/1) | 92.5 |
| 3 | Cs₂CO₃ (3.0) | CPME / H₂O (3/1) | 97.8 |
Reaction conditions: 4-pyridineboronic acid pinacol ester derivative (1.2 equiv.), 4-iodopyridine (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), SPhos (0.2 equiv.), solvent, 80 °C, 2 h.
Table 2: Influence of Solvent on the Suzuki-Miyaura Coupling using Cs₂CO₃ as Base [2]
| Entry | Solvent (Organic/H₂O Ratio) | Yield of Product (%) |
| 1 | CPME / H₂O (3/1) | 97.8 |
| 2 | THF / H₂O (3/1) | 92.3 |
| 3 | 1,4-Dioxane / H₂O (3/1) | 88.5 |
| 4 | Toluene / H₂O (3/1) | 85.4 |
Reaction conditions: 4-pyridineboronic acid pinacol ester derivative (1.2 equiv.), 4-iodopyridine (1.0 equiv.), Pd₂(dba)₃ (0.05 equiv.), SPhos (0.2 equiv.), Cs₂CO₃ (3.0 equiv.), solvent, 80 °C, 2 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for each specific aryl halide coupling partner.
Caption: General experimental workflow for the Suzuki coupling.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, PPh₃)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., 1-5 mol%) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
preventing protodeboronation of 4-Bromopyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 4-Bromopyridine-3-boronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-bromopyridine as a significant byproduct, leading to lower yields of the desired coupled product. This reaction is particularly common with electron-deficient heteroaromatic boronic acids, especially under the basic and often heated conditions used in Suzuki-Miyaura coupling.[2]
Q2: What are the main factors that cause protodeboronation of this compound?
A2: The propensity for protodeboronation is influenced by several factors:[1]
-
pH: The reaction is often accelerated under basic conditions, which are typically required for the Suzuki-Miyaura coupling.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Base Strength: Strong bases can promote the decomposition of the boronic acid.[2][5]
-
Solvent: The presence of water can act as a proton source for the protodeboronation reaction.[5] While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental.[2]
-
Catalyst Activity: A sluggish catalyst can allow the protodeboronation side reaction to compete more effectively with the desired cross-coupling.[2]
Q3: How stable is this compound compared to other pyridylboronic acids?
A3: Generally, 3- and 4-pyridylboronic acids exhibit greater stability compared to 2-pyridylboronic acids.[4] The 2-pyridyl isomer is particularly susceptible to protodeboronation, often occurring rapidly at neutral pH through a zwitterionic intermediate.[1][4][6] While this compound is a more stable isomer, its electron-deficient nature can still make it prone to base-catalyzed protodeboronation.[7]
Q4: Can I use this compound directly, or should I convert it to an ester?
A4: While it is possible to use the boronic acid directly with careful optimization of reaction conditions, converting it to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy to prevent protodeboronation.[2][8] These esters exhibit increased stability and can slowly release the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of 4-bromopyridine. | Protodeboronation of the boronic acid. | 1. Optimize Reaction Conditions: - Lower the temperature: If the catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[2] - Use a milder base: Switch from strong bases (e.g., NaOH, KOH) to milder ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] - Control water content: Use anhydrous solvents and ensure reagents are dry. A small, optimized amount of water may be necessary for the catalytic cycle, but excess should be avoided.[2][5]2. Use a More Stable Boron Reagent: - Convert to a pinacol ester: This is a common and effective method to increase stability. - Use a MIDA boronate: MIDA boronates offer excellent stability and a slow-release mechanism for the boronic acid.[9]3. Enhance Catalytic Activity: - Use a highly active catalyst/ligand system: A more efficient catalyst can accelerate the desired cross-coupling, outcompeting protodeboronation.[2] |
| Reaction is sluggish or does not go to completion. | Inactive catalyst or suboptimal reaction conditions. | - Check catalyst and ligand integrity: Ensure the palladium source and ligand have not degraded. Consider using a fresh batch or a more robust pre-catalyst.- Degas solvents thoroughly: Oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[5]- Screen different solvents and bases: The choice of solvent and base is often interdependent and crucial for reaction success.[5] |
| Formation of homocoupled byproducts. | Presence of oxygen or issues with the catalyst. | - Ensure rigorous inert atmosphere: Properly degas all solvents and run the reaction under a positive pressure of an inert gas like nitrogen or argon.[5]- Use a fresh palladium source: Decomposed catalyst can sometimes promote homocoupling. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling reaction to minimize protodeboronation.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, it can be purified by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Protodeboronation
Caption: A flowchart for troubleshooting low yields due to protodeboronation.
Signaling Pathway of Protodeboronation vs. Suzuki Coupling
Caption: Competing reaction pathways for this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of 4-Bromopyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromopyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, like other arylboronic acids, are protodeboronation and oxidation.
-
Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced with a C-H bond, resulting in the formation of 4-bromopyridine.[1][2][3] This process is often accelerated by the presence of moisture, acidic or basic conditions, and elevated temperatures.[1][3]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. This can be promoted by exposure to air (oxygen) and certain oxidizing agents.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a freezer, under -20°C.[4] Some suppliers recommend storage at 2-8°C.[5][6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from moisture.[4][5][7]
-
Container: Keep the container tightly sealed to protect it from air and moisture.[5][7]
-
Moisture: The compound is sensitive to moisture and can be hygroscopic.[7][8] Store in a dry environment.
Q3: Is this compound considered a stable compound?
A3: While some sources describe 3-Bromopyridin-4-ylboronic acid as having high stability, this is relative and within the context of its use in specific reactions like Suzuki-Miyaura cross-coupling.[4] However, like many boronic acids, it is susceptible to degradation under certain conditions. Studies on related compounds, such as 3- and 4-pyridyl boronic acids, have shown them to be relatively stable against protodeboronation, with a half-life of over a week at pH 12 and 70°C.[9] In contrast, 2-pyridyl boronic acids are known to be much less stable.[9]
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.
This is a common issue that can often be attributed to the degradation of the boronic acid.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Use a fresh bottle of this compound or one that has been stored properly.
-
Consider that older batches of the reagent may have degraded.[10]
-
Assess the purity of your boronic acid using techniques like NMR or HPLC.
-
-
Optimize Reaction Conditions to Minimize Protodeboronation:
-
Base Selection: Strong bases can accelerate protodeboronation.[2] Consider using a milder base such as K₂CO₃ or Cs₂CO₃.
-
Solvent System: Ensure your solvents are properly degassed to remove oxygen, which can contribute to degradation and homocoupling of the boronic acid.[2] While some water is often necessary, excess water can be a proton source for protodeboronation.[3]
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation.[3] Monitor the reaction closely and aim for the lowest effective temperature and shortest possible reaction time.
-
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Issue 2: Presence of 4-bromopyridine byproduct in the reaction mixture.
The presence of 4-bromopyridine is a direct indication of protodeboronation of the starting material.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Confirm the identity of the byproduct as 4-bromopyridine using GC-MS or LC-MS analysis by comparing it to a standard.
-
-
Implement Strategies to Suppress Protodeboronation:
-
Anhydrous Conditions: If feasible for your specific transformation, switching to anhydrous reaction conditions can significantly reduce protodeboronation by eliminating the primary proton source.
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can be more resistant to protodeboronation under certain conditions.
-
Degradation Pathway: Protodeboronation
Caption: The protodeboronation degradation pathway of this compound.
Quantitative Data Summary
| Compound | Condition | Half-life (t½) | Reference |
| 3-Pyridyl boronic acid | pH 12, 70°C | > 1 week | [9] |
| 4-Pyridyl boronic acid | pH 12, 70°C | > 1 week | [9] |
| 2-Pyridyl boronic acid | pH 7, 70°C | ≈ 25-50 seconds | [9] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by ¹H NMR Spectroscopy
This protocol provides a method to monitor the degradation of this compound under specific stress conditions.
Objective: To quantify the rate of degradation by observing the change in concentration of the starting material and the appearance of the protodeboronated byproduct, 4-bromopyridine.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate buffer)
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0). Identify and integrate the characteristic peaks for this compound and any internal standard.
-
Subject the NMR tube to the desired stress condition (e.g., place in a heated oil bath at a specific temperature, add a specific amount of acid or base).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
For each spectrum, integrate the signals corresponding to this compound and the newly appearing signals of 4-bromopyridine.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Experimental Workflow for Stability Assessment
Caption: A step-by-step workflow for conducting a stability study of boronic acids using NMR spectroscopy.
Protocol 2: Monitoring Degradation by HPLC
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound.
Objective: To separate and quantify the intact boronic acid from its degradation products over time under specific conditions.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between this compound and its expected primary degradation product, 4-bromopyridine.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) to control pH is a good starting point.
-
Detection: Monitor at a wavelength where both the starting material and the byproduct have significant absorbance (e.g., around 254 nm).
-
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent.
-
Stress Studies: Subject aliquots of the solution to various stress conditions (e.g., different pH values, temperatures, exposure to light).
-
Analysis: At specified time points, inject the samples into the HPLC system.
-
Quantification: Determine the peak areas of this compound and 4-bromopyridine. Calculate the percentage of the remaining boronic acid and the percentage of the formed byproduct.
-
Data Interpretation: Plot the percentage of intact boronic acid against time for each stress condition to evaluate its stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cas 458532-99-5,3-BROMOPYRIDIN-4-YLBORONIC ACID | lookchem [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Bromopyridine-3-carboxylic acid 95 15366-62-8 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromopyridine-5-boronic Acid | CAS 884494-86-4 | Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Byproducts in 4-Bromopyridine-3-boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in reactions involving 4-Bromopyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most frequently encountered byproducts in Suzuki-Miyaura coupling reactions involving this compound are:
-
Protodeboronation Product (4-Bromopyridine): This arises from the cleavage of the C-B bond and its replacement with a C-H bond.[1] This is a well-known undesired side reaction in coupling reactions that utilize boronic acids.[1]
-
Homocoupling Product (Dimer of the boronic acid): This results from the coupling of two molecules of this compound.
-
Dehalogenation Product (Pyridine-3-boronic acid): This involves the removal of the bromine atom from the starting material.
-
Ligand-derived Impurities: Phenylated byproducts can arise from the phosphorus ligands used in the palladium catalyst.[2]
Q2: What factors promote the formation of the protodeboronation byproduct?
A2: Protodeboronation is highly dependent on reaction conditions.[1] Key factors include:
-
pH: The reaction pH is a significant factor in the rate of protodeboronation.[1] Both acidic and basic conditions can promote this side reaction.[1] For heteroaromatic boronic acids containing a basic nitrogen atom, zwitterionic species can form under neutral pH, which can lead to rapid protodeboronation.[1]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Water Content: The presence of water is necessary for protodeboronation to occur.
It's important to note that 3- and 4-pyridylboronic acids are generally more stable and less prone to protodeboronation compared to 2-pyridylboronic acids.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and certain palladium species. To minimize its formation:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Choice: The choice of palladium precursor and ligands can influence the extent of homocoupling.
Q4: What causes the dehalogenation of this compound?
A4: Dehalogenation, the replacement of the bromine atom with a hydrogen, can be influenced by several factors, including the choice of base and the presence of a hydrogen source in the reaction mixture.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with byproduct formation in your reactions.
Problem 1: High Levels of Protodeboronation Product (4-Bromopyridine)
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Quantitative Data on Byproduct Formation:
The following table summarizes the yield of the desired product and a phenylated byproduct in a Suzuki-Miyaura coupling of a 4-pyridineboronic acid pinacol ester with an aryl iodide under different conditions. While not specific to this compound, it illustrates the impact of reaction parameters on byproduct formation.
| Entry | Base | Solvent | Desired Product Yield (%) | Phenylated Byproduct Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 86.2 | 0.25 |
| 2 | Cs₂CO₃ | Toluene/H₂O | 96.5 | Not Detected |
Data adapted from a study on a similar 4-pyridine boronate derivative.[2]
Problem 2: Significant Formation of Homocoupling Product
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Problem 3: Presence of Dehalogenation and Other Byproducts
References
Technical Support Center: Alternative Catalyst Systems for Challenging Suzuki Couplings of Bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenging Suzuki-Miyaura cross-coupling reactions of bromopyridines. The following information is designed to help overcome common experimental hurdles and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromopyridine is resulting in low or no yield. What are the primary causes?
A1: Low yields in Suzuki couplings of bromopyridines are a common challenge and can stem from several factors:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1] This is a primary reason for failed reactions.
-
Suboptimal Catalyst System: The choice of palladium precursor and, critically, the ligand is vital for an efficient reaction. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, particularly for electron-deficient heteroaryl boron compounds.
-
Inadequate Reaction Conditions: The base, solvent, and temperature play crucial roles. The base is necessary to activate the boronic acid, and the solvent must ensure all reaction components are adequately dissolved.[1]
-
Poor Reagent Quality: Impurities in the bromopyridine, boronic acid, or solvent can poison the catalyst. It is also crucial to use anhydrous solvents.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and promote side reactions like the homocoupling of the boronic acid.[1] Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) are essential.[1]
Q2: I'm observing significant side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
A2: The formation of side products is a frequent issue that can often be mitigated by adjusting reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1]
-
Solution: Employ rigorous degassing techniques for all solvents and the reaction mixture. Freeze-pump-thaw cycles (at least three) are highly effective. Ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Debromination (Hydrodehalogenation): This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
-
Potential Hydride Sources: Solvents, impurities in reagents, or the boronic acid itself can act as hydride sources.
-
Solution:
-
Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.
-
Reagent Purity: Ensure high purity of all reagents, especially the boronic acid.
-
-
Q3: Which alternative catalyst systems are recommended for challenging bromopyridine couplings?
A3: For difficult couplings involving bromopyridines, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands help stabilize the palladium catalyst, promote the desired reaction steps, and prevent deactivation. Consider the following:
-
Buchwald Ligands: Ligands such as SPhos and XPhos, when paired with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are known to be highly effective for challenging substrates.[2]
-
PEPPSI Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are air- and moisture-stable precatalysts that can be highly effective.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also a powerful alternative, offering high stability and activity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive or deactivated catalyst | • Use a fresh batch of palladium catalyst or an air-stable precatalyst.[2]• Switch to a more robust ligand system (e.g., Buchwald ligands like SPhos or XPhos).[1][2]• Ensure proper storage of the catalyst under an inert atmosphere.[2] |
| Suboptimal base or solvent | • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[1][2]• Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common.[2] | |
| Inadequate degassing/inert atmosphere | • Thoroughly degas solvents using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.[1]• Maintain a positive pressure of argon or nitrogen throughout the experiment.[1] | |
| Significant Side Product Formation | Homocoupling of boronic acid | • Improve degassing procedures to eliminate oxygen.[1]• Consider using a direct Pd(0) source like Pd(PPh₃)₄ to reduce side reactions that may occur during the in-situ reduction of Pd(II) precatalysts.[2] |
| Debromination of bromopyridine | • Use a milder base such as K₃PO₄ or Cs₂CO₃.• Lower the reaction temperature.• Try a different phosphine ligand. | |
| Reaction Stalls or is Sluggish | Inefficient transmetalation | • The choice of base is critical for activating the boronic acid; a base screen is recommended.[1][2]• For 2-pyridyl boron reagents, which can be unstable, consider using more stable derivatives like MIDA boronates or organotrifluoroborates. |
| Catalyst inhibition by pyridine nitrogen | • Employ bulky, electron-rich ligands to shield the palladium center and prevent coordination with the pyridine nitrogen.[1][2] |
Data Presentation: Catalyst System Performance
The selection of the catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki couplings with bromopyridines. The following tables summarize the performance of various systems for different bromopyridine substrates.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Bromo-4-methylpyridine [1]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| PdCl₂(dppf) (2-5) | dppf (2-5) | Moderate to High | A reliable system for a range of Suzuki couplings. |
Table 2: Comparison of Bases and Solvents for the Suzuki Coupling of 2-Bromo-4-methylpyridine [1]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Table 3: Catalyst Performance in the Suzuki Coupling of 2,6-Dibromopyridine [3]
| Catalyst/Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction with Bromopyridines
This protocol provides a starting point for the optimization of Suzuki couplings with bromopyridines.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with the inert gas three times.
-
Addition of Solids: To the flask, add the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Addition of Liquids: Evacuate and backfill the flask with inert gas again. Add the bromopyridine via syringe, followed by the degassed solvent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for diagnosing and solving common issues in Suzuki reactions.
Caption: The catalytic cycle highlighting key stages: oxidative addition, transmetalation, and reductive elimination.
References
Technical Support Center: Workup Procedures for Suzuki Reactions Involving Pyridine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the workup and purification of pyridine-containing compounds synthesized via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the workup of Suzuki reactions involving pyridine compounds.
Problem: Low Yield and/or Product Loss During Workup
| Potential Cause | Recommended Solution | Expected Outcome |
| Product is water-soluble as a pyridinium salt | During acidic washes (e.g., with 1-5% HCl or citric acid), the basic pyridine nitrogen can be protonated, increasing the product's solubility in the aqueous layer. To recover the product, basify the aqueous layer with a suitable base (e.g., NaHCO₃, NaOH) to a pH of approximately 9 and re-extract with an organic solvent like ethyl acetate or dichloromethane. | Recovery of the product from the aqueous phase, leading to an overall increase in isolated yield. |
| Emulsion formation during extraction | Persistent emulsions can form during acidic or copper sulfate washes, trapping the product and making phase separation difficult. To break the emulsion, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel instead of vigorous shaking. | Clear phase separation, allowing for efficient extraction of the product into the organic layer. |
| Product adsorption onto solid supports | When using palladium scavengers like activated carbon, the desired pyridine product may non-specifically adsorb to the scavenger surface, leading to lower recovery. | Minimize product loss by using the minimum effective amount of the scavenger, or by screening for a scavenger with higher selectivity for palladium over the product. |
Problem: Impurities in the Final Product
| Impurity | Identification | Removal Strategy | Notes |
| Residual Palladium Catalyst | Can be detected by techniques like ICP-MS. Often indicated by a dark or black coloration of the product. | 1. Filtration through Celite: Removes insoluble palladium species. 2. Palladium Scavengers: Use of thiol-functionalized silica (e.g., SiliaMetS Thiol) or activated carbon to bind and remove soluble palladium. 3. Crystallization: Can leave palladium impurities in the mother liquor. | The basic nitrogen of the pyridine ring can chelate with palladium, making it difficult to remove. Specialized scavengers are often required for pyridine-containing products to meet regulatory limits (e.g., <10 ppm for APIs). |
| Unreacted Boronic Acid/Ester | Can be detected by ¹H NMR or LC-MS. | 1. Base Wash: A wash with an aqueous base (e.g., 1M NaOH) can convert the boronic acid into its water-soluble boronate salt, which is then extracted into the aqueous layer. 2. Column Chromatography: Effective for separating the product from boronic acid derivatives. | Boronic acids can sometimes be challenging to remove completely with a simple aqueous wash. |
| Homocoupled Byproducts | Typically detected by LC-MS and NMR. | Column Chromatography: Often the most effective method for separating the desired biaryl product from homocoupled impurities. | Careful optimization of reaction conditions (e.g., thorough degassing) can minimize the formation of these byproducts. |
| Residual Pyridine (if used as solvent) | Characteristic pungent odor; can cause "tailing" on TLC plates. | 1. Acidic Wash: Washing the organic layer with dilute aqueous acid (e.g., 1-5% HCl) converts pyridine to its water-soluble pyridinium salt. 2. Copper Sulfate Wash: A wash with aqueous CuSO₄ forms a water-soluble copper-pyridine complex, useful for acid-sensitive compounds. 3. Azeotropic Removal: Co-evaporation with a solvent like toluene under reduced pressure. | The choice of method depends on the acid/base stability of the target compound. |
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine-containing product showing significant peak tailing during column chromatography on silica gel?
A1: Peak tailing is a common issue when purifying basic compounds like pyridines on standard silica gel. The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This deactivates the acidic sites on the silica gel, resulting in more symmetrical peaks.
Q2: I performed an acidic wash to remove pyridine, but my yield is very low. What happened?
A2: It is likely that your product, which contains a basic pyridine moiety, was protonated by the acid to form a water-soluble pyridinium salt and was subsequently lost to the aqueous layer during extraction. To recover your product, you should combine the acidic aqueous layers, basify them to a pH of ~9 with a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), and then re-extract with an organic solvent like ethyl acetate or dichloromethane.
Q3: How do I choose between an acidic wash and a copper sulfate wash to remove residual pyridine?
A3: The choice depends on the stability of your desired product.
-
Acidic Wash: This is a very effective method for removing pyridine. However, if your product contains acid-sensitive functional groups (e.g., certain protecting groups like Boc, or acetals), this method should be avoided.
-
Copper Sulfate (CuSO₄) Wash: This is a milder, non-acidic alternative that is ideal for acid-sensitive compounds. The copper (II) ions form a coordination complex with the pyridine, which is then extracted into the aqueous layer. A visual indication of pyridine removal is the formation of a deep blue or violet color in the aqueous layer; washing should continue until the color of the fresh CuSO₄ solution no longer intensifies.
Q4: My product is still contaminated with palladium even after filtration. What are the next steps?
A4: Simple filtration is often insufficient for removing all palladium species, especially if soluble palladium complexes are present. The strong coordination of the pyridine nitrogen to the palladium center can keep it in solution. In this case, using a palladium scavenger is recommended. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are particularly effective at binding tightly to residual palladium, which can then be removed by filtration. Treatment with activated carbon is another option, though you should be mindful of potential product loss due to non-specific adsorption.
Q5: Can I use crystallization to purify my pyridine Suzuki product?
A5: Yes, crystallization can be a highly effective purification method, especially for removing residual palladium and other impurities, which may remain in the mother liquor. However, it is crucial to analyze the palladium content of the crystallized product to ensure that any palladium-product complexes have not co-crystallized.
Experimental Protocols
Protocol 1: General Acid/Base Extraction for Product Purification
This protocol is suitable for the purification of a basic pyridine-containing Suzuki product from acidic impurities like boronic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash (to remove basic impurities, if any): Transfer the organic solution to a separatory funnel and wash with dilute aqueous HCl (1-5%). Separate the layers. Note: Your product may move to the aqueous layer if it is the only basic component.
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH to remove unreacted boronic acid.
-
Neutralization and Product Extraction (if product is in the acidic aqueous layer): To the acidic aqueous layer from step 2, slowly add a base (e.g., saturated NaHCO₃) until the pH is ~9. Extract the now-neutral product with an organic solvent (3x).
-
Final Wash and Drying: Combine all organic layers containing the product and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal Using Thiol-Functionalized Silica Scavenger
This protocol is designed for the removal of residual palladium from a solution of the crude product.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, THF) as recommended by the scavenger manufacturer.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 35-40 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product with reduced palladium content.
Visualizations
Logical Workflow for Pyridine Suzuki Reaction Workup
Caption: A general experimental workflow for the workup and purification of pyridine-containing Suzuki reaction products.
Troubleshooting Decision Tree for Product Purification
Caption: A decision tree for troubleshooting the purification of pyridine compounds from Suzuki reactions.
Technical Support Center: 4-Bromopyridine-3-boronic acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 4-Bromopyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on mitigating homocoupling.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of this compound is a common side reaction that can significantly reduce the yield of the desired product and complicate purification. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen in the reaction mixture.[1][2][3][4] 2. Use of a Palladium(II) precatalyst without a reducing agent.[1][2][4] 3. Suboptimal choice of ligand.[1][2] | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., Nitrogen or Argon) for at least 15-30 minutes.[1][4] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.[1][4] 2a. Utilize a Pd(0) precatalyst such as Pd₂(dba)₃.[4] 2b. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to minimize the concentration of free Pd(II).[5][6] 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[1][2][4] |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation or inefficient turnover.[1][7] 2. Protodeboronation of the pyridine boronic acid.[7][8][9] 3. Incomplete reaction.[1] | 1. Ensure the purity of all reagents and the dryness of the solvent. Optimize the reaction temperature, as excessive heat can lead to catalyst decomposition.[1] 2a. Use milder bases such as K₃PO₄ or KF instead of strong bases like NaOH.[2][10] 2b. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[4][9] 3. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[1] |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct.[1] | 1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[1] 1b. Consider recrystallization as an alternative purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a particular issue with this compound?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1][2] This is problematic as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1] Pyridine-containing boronic acids can be particularly susceptible to side reactions due to the electronic properties of the pyridine ring and potential interactions with the palladium catalyst.[8][11]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[1][2][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is especially problematic at the beginning of the reaction.[1][2][4]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of the reaction solvent and the assembled reaction apparatus is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[1][4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.[1][4]
Q4: Can my choice of base influence the extent of homocoupling?
A4: Yes, the choice of base can influence the formation of byproducts. While the base is necessary to activate the boronic acid, an inappropriate choice can promote side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2]
Q5: Are there any alternative strategies if standard methods to reduce homocoupling are insufficient?
A5: If significant homocoupling persists, consider the following advanced strategies:
-
Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, thereby suppressing the bimolecular homocoupling reaction.[4]
-
Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can reduce the propensity for both homocoupling and protodeboronation.[4][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating strategies to minimize homocoupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a Pd(II) precatalyst with a reducing agent)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (2.0-3.0 equiv.), and ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[1]
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Experimental workflow for minimizing homocoupling in Suzuki reactions.
Caption: Troubleshooting logic for addressing high homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromopyridine-3-boronic Acid and Its Positional Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-bromopyridine-3-boronic acid and its positional isomers in the context of Suzuki-Miyaura cross-coupling reactions. The synthesis of biaryl and heteroaryl pyridine scaffolds is of paramount importance in medicinal chemistry, as these structures are central to a multitude of biologically active compounds. The choice of starting materials, particularly the isomeric form of a substituted pyridylboronic acid, can significantly influence reaction efficiency, yield, and the overall synthetic strategy.
Comparative Reactivity in Suzuki-Miyaura Coupling
The reactivity of bromopyridinylboronic acid isomers in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Br bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. The position of the bromine atom and the boronic acid group relative to the nitrogen atom and to each other dictates the extent of this activation and any potential steric hindrance or catalyst inhibition.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various bromopyridinylboronic acid isomers with different coupling partners. It is crucial to note that the reaction conditions vary between these examples; therefore, the yields are not directly comparable but serve to illustrate the successful application of these isomers in cross-coupling reactions.
| Bromopyridinylboronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromo-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 80 °C | 10-32 | |
| 2-Bromo-5-methylpyridin-4-amine (as halide) | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | Reflux / 8-12h | Not specified | [1] |
| 3-Bromopyridine (as halide) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Not specified | ~60-70 | Not specified |
| 5-Bromo-2-methylpyridin-3-amine (as halide) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good | Not specified |
| 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Not specified | Not specified | Not specified | Not specified | Good | [2] |
| 2-Chloropyridine-4-boronic acid | 4-Bromoanisole | Not specified | Not specified | Not specified | Not specified | Good | [2] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromopyridine derivative. This protocol can be adapted for the various isomers discussed in this guide, with the understanding that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for each specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridinyl Boronic Acid Derivative
Materials:
-
Bromopyridinylboronic acid derivative (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl halide (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DMF/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyridinylboronic acid derivative, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.
Visualizations
The following diagrams illustrate the fundamental processes and concepts discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Relevance in Signaling Pathways
Biaryl pyridine derivatives, synthesized through methods like the Suzuki-Miyaura coupling of bromopyridinylboronic acids, are privileged scaffolds in medicinal chemistry. They are known to interact with a variety of biological targets, including enzymes and receptors, thereby modulating key signaling pathways implicated in disease.
One of the most prominent areas of application is in the development of kinase inhibitors .[1] Kinases are a large family of enzymes that play crucial roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyridine ring can act as a hinge-binder, interacting with the ATP-binding site of the kinase, while the appended aryl groups can extend into other pockets of the active site, providing potency and selectivity. The specific substitution pattern on the pyridine and aryl rings, determined by the choice of isomeric starting materials, is critical for achieving the desired inhibitory profile against a particular kinase.
Aryl-substituted pyridines have also been investigated as potential therapeutics for other diseases, including:
-
Tuberculosis: Targeting enzymes such as the cytochrome bc1 complex.[3]
-
Diabetes: Acting as inhibitors of enzymes like α-amylase.[4]
-
Malaria: Exhibiting antiplasmodial activity.[5]
Caption: Simplified kinase signaling pathway and the point of intervention for biaryl pyridine inhibitors.
References
A Comparative Analysis of 4-Bromopyridine-3-boronic Acid and 4-Chloropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of coupling partners is critical to maximizing yield and purity. This guide provides a comparative analysis of two key building blocks: 4-bromopyridine-3-boronic acid and 4-chloropyridine-3-boronic acid, in the context of their performance in Suzuki-Miyaura cross-coupling reactions.
Executive Summary
Reactivity and Performance Comparison
The difference in reactivity between aryl bromides and aryl chlorides is a well-established principle in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle. The weaker carbon-bromine bond in this compound allows for a faster oxidative addition compared to the stronger carbon-chlorine bond in its chloro-analogue.
This difference in reactivity has several practical implications for researchers:
-
Reaction Conditions: Couplings with this compound can often be achieved under milder conditions (e.g., lower temperatures, less active catalysts). In contrast, reactions involving 4-chloropyridine-3-boronic acid may necessitate more forcing conditions, such as higher temperatures and more sophisticated catalyst systems with electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step.
-
Reaction Yields: Under identical, optimized conditions, reactions with this compound are expected to provide higher yields of the desired biaryl product. Achieving comparable yields with 4-chloropyridine-3-boronic acid may require extensive optimization of the reaction parameters.
-
Selectivity: In molecules containing both chloro and bromo substituents, the bromo group will preferentially undergo cross-coupling, allowing for sequential functionalization.
While a direct experimental comparison is not available, the following table summarizes the expected performance based on established chemical principles and data from similar compounds.
| Feature | This compound | 4-Chloropyridine-3-boronic Acid |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Often requires more active catalysts with bulky ligands (e.g., Buchwald or SPhos ligands) |
| Expected Yield | Good to Excellent | Moderate to Good (often requires optimization) |
| Potential Side Reactions | Protodeboronation, Homocoupling | Protodeboronation, Homocoupling (potentially more prevalent at higher temperatures) |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a halopyridine derivative. This protocol can be adapted for both this compound and 4-chloropyridine-3-boronic acid, with the understanding that the conditions for the chloro-derivative may require further optimization (e.g., higher temperature, different catalyst/ligand system).
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), 4-halopyridine-3-boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the underlying catalytic cycle, the following diagrams are provided.
Conclusion
For synthetic chemists and drug development professionals, the choice between this compound and 4-chloropyridine-3-boronic acid for Suzuki-Miyaura cross-coupling reactions should be guided by the desired reactivity and the specific context of the synthesis. This compound is the more reactive and generally preferred substrate, offering the potential for higher yields under milder conditions. However, the lower cost and availability of chlorinated starting materials may make 4-chloropyridine-3-boronic acid an attractive alternative, provided that the potentially more challenging reaction conditions and lower yields are acceptable or can be overcome through careful optimization. This guide provides the foundational knowledge to make an informed decision based on the principles of chemical reactivity and the practical considerations of synthetic planning.
A Comparative Guide to the Efficacy of 4-Bromopyridine-3-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this field, heteroaryl boronic acids and their derivatives are crucial building blocks for the synthesis of pharmaceuticals and other complex molecules. This guide provides an objective comparison of the efficacy of 4-Bromopyridine-3-boronic acid and its corresponding pinacol ester, two widely used reagents for the introduction of the 4-bromopyridin-3-yl moiety. This comparison is supported by an analysis of their general reactivity, stability, and a representative experimental protocol.
Executive Summary: The Reactivity-Stability Trade-Off
The choice between a boronic acid and its pinacol ester derivative for a Suzuki-Miyaura coupling reaction is fundamentally a trade-off between reactivity and stability.
-
This compound , being a free boronic acid, is generally the more reactive species. Its higher reactivity can lead to faster reaction times and may allow for milder reaction conditions. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (loss of the boronic acid group) and the formation of cyclic anhydrides (boroxines), which can complicate storage, handling, and stoichiometry.
-
This compound pinacol ester offers significantly enhanced stability. The pinacol protecting group makes the compound less prone to degradation, allowing for easier purification, handling, and long-term storage. This increased stability, however, often translates to lower reactivity. The pinacol ester typically requires in situ hydrolysis to the corresponding boronic acid to participate in the catalytic cycle, which may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or the presence of water).
Quantitative Performance Comparison
| Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | 89[1] |
Note: The data presented is from different studies and with different coupling partners to illustrate the general reactivity. Direct comparison of yields should be made with caution.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using a generic aryl halide with either a pyridine boronic acid or its pinacol ester. These protocols are intended to be illustrative and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from a general procedure for the coupling of aryl halides with arylboronic acids.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol is adapted for the use of a more stable boronic ester, which may require slightly more forcing conditions to facilitate hydrolysis.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound pinacol ester, and the base.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to a higher temperature if necessary (typically 90-110 °C) and stir for the required time.
-
Follow steps 4-7 from Protocol 1 for workup and purification.
Mechanistic Considerations and Signaling Pathways
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
alternative reagents to 4-Bromopyridine-3-boronic acid for 3-arylpyridine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-arylpyridines, the choice of reagents is critical for reaction efficiency, substrate scope, and overall cost-effectiveness. While 4-bromopyridine-3-boronic acid represents a viable, albeit less common, building block, a more conventional and versatile approach involves the coupling of a pyridine-based nucleophile with an aryl electrophile. This guide provides an objective comparison of the primary alternatives to this strategy, focusing on the use of 3-pyridyl organometallic reagents in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
At a Glance: A Comparative Overview of Cross-Coupling Methods
The synthesis of 3-arylpyridines is predominantly achieved through palladium-catalyzed cross-coupling reactions. The three leading methods—Suzuki-Miyaura, Stille, and Negishi couplings—each utilize a different class of organometallic reagent, offering a unique set of advantages and disadvantages.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, MIDA boronates, trifluoroborates) | Organotin compounds (stannanes) | Organozinc compounds |
| Key Advantages | Low toxicity of boron reagents; commercial availability of many precursors; generally stable reagents.[1] | Air and moisture-stable reagents; excellent functional group tolerance.[2][3] | High reactivity; mild reaction conditions; often shorter reaction times.[3] |
| Key Disadvantages | Potential for protodeboronation of boronic acids.[1] | High toxicity of organotin reagents and byproducts; difficulty in removing tin byproducts.[1][2] | Air and moisture sensitivity of organozinc reagents.[3] |
| Typical Catalyst | Palladium | Palladium | Palladium or Nickel |
| Base Required | Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Often not required | Often not required |
Performance Comparison in 3-Arylpyridine Synthesis
| Coupling Method | Pyridine Reagent | Aryl Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-4 | ~76 | [4][5] |
| Stille | 3-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | - | Toluene | 90-110 | 12-16 | High | [6][7] |
| Negishi | 3-Pyridylzinc chloride | Bromobenzene | Pd(OAc)₂ / S-Phos | - | THF | RT - 50 | Variable | Good | [5][8] |
In-Depth Look at Alternative Reagents
Suzuki-Miyaura Coupling: The Versatility of Organoboron Reagents
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to the low toxicity and high stability of organoboron reagents.[1] For the synthesis of 3-arylpyridines, several types of 3-pyridylboron reagents are available, each with distinct properties.
-
3-Pyridylboronic Acid : The most common and often least expensive option. However, it can be prone to protodeboronation under certain conditions.[1]
-
3-Pyridylboronic Acid Pinacol Ester : More stable than the corresponding boronic acid and is often used to circumvent stability issues.
-
Potassium 3-Pyridyltrifluoroborate : A highly stable, crystalline solid that is easy to handle and store. It is a reliable alternative to boronic acids, particularly in complex syntheses.
-
3-Pyridylboronic Acid MIDA Ester : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies.
Cost and Availability at a Glance:
| Reagent | Representative Price (1g) |
| 3-Pyridylboronic Acid | ~$90 |
| 3-Pyridylboronic Acid Pinacol Ester | ~$96 |
| Potassium 3-Pyridyltrifluoroborate | Pricing not readily available |
| 3-Pyridylboronic Acid MIDA Ester | Pricing not readily available |
Note: Prices are approximate and can vary significantly between suppliers.
Stille Coupling: High Tolerance, High Toxicity
The Stille coupling utilizes organotin reagents, such as 3-(tributylstannyl)pyridine, which are known for their excellent stability to air and moisture and their tolerance of a wide array of functional groups.[2][3] This makes the Stille reaction a robust choice for complex molecules. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that must be carefully managed.[1][2]
Cost and Availability at a Glance:
| Reagent | Representative Price (1g) |
| 3-(Tributylstannyl)pyridine | ~$28 |
Note: Prices are approximate and can vary significantly between suppliers.
Negishi Coupling: High Reactivity, High Sensitivity
The Negishi coupling employs highly reactive organozinc reagents, such as 3-pyridylzinc chloride.[3] This high reactivity often allows for milder reaction conditions and shorter reaction times compared to Suzuki-Miyaura and Stille couplings. The primary challenge with Negishi coupling is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic techniques.[3]
Cost and Availability at a Glance:
| Reagent | Form |
| 3-Pyridylzinc Chloride | Commercially available as a solution in THF |
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with Bromobenzene
This protocol describes a general procedure for the synthesis of 3-phenylpyridine.
Materials:
-
3-Pyridylboronic acid (1.2 eq.)
-
Bromobenzene (1.0 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
In a Schlenk flask, combine 3-pyridylboronic acid, bromobenzene, and potassium carbonate.
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Stille Coupling of 3-(Tributylstannyl)pyridine with Iodobenzene
This protocol provides a general method for the synthesis of 3-phenylpyridine via a Stille coupling.[7]
Materials:
-
3-(Tributylstannyl)pyridine (1.1 eq.)
-
Iodobenzene (1.0 eq.)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-(tributylstannyl)pyridine and iodobenzene in the anhydrous solvent.
-
Add the palladium catalyst.
-
Heat the mixture to 90-110 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling of 3-Pyridylzinc Chloride with Bromobenzene
This protocol outlines a general procedure for the synthesis of 3-phenylpyridine using a Negishi coupling.[5]
Materials:
-
3-Pyridylzinc chloride solution (0.5 M in THF, 1.2 eq.)
-
Bromobenzene (1.0 eq.)
-
Pd(OAc)₂ (2 mol%)
-
S-Phos (4 mol%)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve bromobenzene in anhydrous THF.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and S-Phos in anhydrous THF.
-
Add the catalyst solution to the bromobenzene solution.
-
Slowly add the 3-pyridylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, providing a visual representation of the key steps involved in each transformation.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of Stille Coupling
Caption: Catalytic Cycle of Negishi Coupling
Caption: General Experimental Workflow for Cross-Coupling
References
review of synthetic routes to substituted pyridines: a comparative analysis
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of substituted pyridines is therefore a critical endeavor. This guide provides an objective comparison of prevalent synthetic routes, presenting quantitative data, detailed experimental protocols, and visual aids to inform the selection of the most suitable methodology for a given synthetic challenge.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
For decades, multicomponent condensation reactions have been the bedrock of pyridine synthesis, offering robust and often high-yielding pathways to a diverse range of pyridine derivatives. These methods typically involve the condensation of carbonyl compounds and a nitrogen source, such as ammonia or ammonium acetate.
Hantzsch Pyridine Synthesis
First described by Arthur Hantzsch in 1882, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[2] Modern variations often employ microwave irradiation to dramatically reduce reaction times and improve yields.[3]
Table 1: Quantitative Data for the Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ultrasonic irradiation, aq. SDS (0.1M), RT | - | 96 | [2] |
| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate | NH₄OAc | CAN (0.5 mmol), solvent-free, RT | 1-2.5 h | 92 | [4] |
| Benzaldehyde | Ethyl acetoacetate | 25% aq. NH₄OH | Microwave, 140°C | 10 min | 89 | [3] |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | NH₄OAc | Ionic liquid ([bmim]Br), 80°C | 4 h | 95 | [5] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
-
Materials: Benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), 25% aqueous ammonium hydroxide (10.0 mmol).
-
Procedure:
-
Place the benzaldehyde, ethyl acetoacetate, and aqueous ammonium hydroxide in a glass vial.
-
Seal the vial with a Teflon septum and place it in a single-mode microwave cavity synthesizer.
-
Stir the reaction mixture at 140°C for 10 minutes.
-
After cooling, the product can be isolated and purified by recrystallization.[3]
-
Hantzsch Pyridine Synthesis Pathway
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile two-step route to substituted pyridines. It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[6] A key advantage of this method is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step.[6] One-pot modifications of this reaction have been developed to improve its efficiency.
Table 2: Quantitative Data for the Bohlmann-Rahtz Pyridine Synthesis
| Enamine/1,3-Dicarbonyl & NH₃ | Alkynone | Conditions | Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | Ethyl β-aminocrotonate | Phenylpropynone | Toluene-AcOH (5:1), Microwave, 100°C | 15 min | >95 (crude) |[7] | | 1,3-Dicarbonyl, NH₃ | Alkynone | Acid-free, EtOH | - | Good |[6] | | Ethyl β-aminocrotonate | Butynone | High temperature, vacuum | - | - |[7] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
-
Materials: 1,3-Dicarbonyl compound, ammonium acetate, alkynone, ethanol.
-
Procedure:
-
In a suitable flask, combine the 1,3-dicarbonyl compound, ammonium acetate, and the alkynone in ethanol.
-
The enamine is generated in situ.
-
The reaction mixture is then heated, leading to a tandem Michael addition-heterocyclization.
-
The product is isolated after an appropriate reaction time, which can be monitored by TLC. This one-pot method avoids the isolation of the intermediate aminodiene.[6]
-
Bohlmann-Rahtz Synthesis Pathway
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones from cyanoacetamide (or a cyanoacetic ester) and a 1,3-dicarbonyl compound in the presence of a base.[8][9] Recent advancements have focused on developing greener protocols, such as using ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a pH controller.[7][9]
Table 3: Quantitative Data for the Guareschi-Thorpe Pyridine Synthesis
| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source/Base | Conditions | Time | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃ | H₂O, 80°C | 1 h | 95 | [2][7] |
| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃ | H₂O:EtOH (1:1), 80°C | 1.5 h | 96 | [7] |
| Ethyl cyanoacetate | Dibenzoylmethane | (NH₄)₂CO₃ | H₂O, 80°C | 1.5 h | 94 | [7] |
Experimental Protocol: Guareschi-Thorpe Synthesis in Aqueous Medium
-
Materials: Ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), ammonium carbonate (2 mmol), water (2 mL).
-
Procedure:
Guareschi-Thorpe Synthesis Pathway
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines.[10] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[10] A significant advantage of this method is its high atom economy and the fact that it directly yields the aromatic pyridine without an oxidation step.[10] The reaction tolerates a wide range of substituents on both reactants.[10][11]
Table 4: Quantitative Data for the Kröhnke Pyridine Synthesis
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Conditions | Time | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, glacial acetic acid, reflux | 2 h | 91 | [11] |
| (from 2-acetylthiophene) | (E)-1,3-diphenylprop-2-en-1-one | NH₄OAc, MeOH, reflux | 4 h | 60 (overall) | [10] |
| (from acetophenone) | (from 4-methoxybenzaldehyde and acetophenone) | Solvent-free, 120-140°C | 2-4 h | High | [10] |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine via Kröhnke Synthesis
-
Materials: N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), ammonium acetate (excess), glacial acetic acid.
-
Procedure:
-
Dissolve N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in glacial acetic acid.
-
Reflux the mixture for 2 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.[11]
-
Kröhnke Synthesis Pathway
Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering novel pathways with high efficiency, selectivity, and functional group tolerance. These methods include cycloaddition reactions and direct C-H functionalization.
[2+2+2] Cycloaddition Reactions
Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful and atom-economical method for constructing the pyridine ring.[12] This approach allows for the rapid assembly of complex, polysubstituted pyridines from simple starting materials.[6][13]
Table 5: Quantitative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition
| Diyne/Alkyne | Nitrile | Catalyst System | Conditions | Time | Yield (%) | Reference |
| 1,6-Heptadiyne | Acetonitrile | Co(I) complex | - | - | High | [12] |
| Trifluoromethylated diyne | p-Bromobenzonitrile | CoCl₂(phen)/Zn/ZnBr₂ | DCE, 80°C | 3 h | 82 | [6][13] |
| Diarylacetylene | Aryl/Alkyl nitrile | CoI₂/dppp/Zn | Polar solvent | - | Good | [14] |
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition
-
Materials: Trifluoromethylated diyne (1.5 equiv), p-bromobenzonitrile (1.0 equiv), CoCl₂(phen) (3 mol%), zinc dust (10 mol%), zinc bromide (10 mol%), dichloroethane (DCE).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the trifluoromethylated diyne, p-bromobenzonitrile, CoCl₂(phen), zinc dust, and zinc bromide in dichloroethane.
-
Heat the reaction mixture at 80°C for 3 hours.
-
Upon completion, the reaction is worked up and the product is purified by chromatography.[6][13]
-
Cobalt-Catalyzed [2+2+2] Cycloaddition
C-H Functionalization
Direct C-H functionalization of the pyridine ring represents a highly atom-economical and efficient strategy for introducing substituents.[15] Palladium, copper, and ruthenium catalysts have been extensively used for this purpose, enabling the formation of C-C and C-N bonds at various positions of the pyridine core.[16][17][18]
Table 6: Quantitative Data for Transition-Metal-Catalyzed C-H Functionalization of Pyridines
| Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Time | Yield (%) | Reference |
| Pyridine N-oxide | Styrene | Pd(OAc)₂ | Dioxane, 110°C | 16 h | 92 | [16] |
| Pyridine N-oxide | Benzene | Pd(OAc)₂/Ag₂CO₃ | 130°C | 16 h | 72 | [16] |
| O-Acetyl ketoxime | α,β-Unsaturated aldehyde | Cu(I) salt/amine | Mild conditions | - | Good | [17] |
| N-Vinyl amide | Trimethylsilyl alkynyl imine | Ru-catalyst | Toluene | - | High | [18] |
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide
-
Materials: Pyridine N-oxide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), oxidant (e.g., Ag₂CO₃, 2.0 equiv), solvent (e.g., dioxane).
-
Procedure:
-
To an oven-dried reaction vessel, add the pyridine N-oxide, arylboronic acid, Pd(OAc)₂, and oxidant.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and heat the mixture to the desired temperature (e.g., 100-130°C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated, and the product is purified by chromatography.[16][19]
-
Transition-Metal-Catalyzed C-H Functionalization
Comparative Analysis and Workflow
Choosing the optimal synthetic route to a substituted pyridine depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
-
Hantzsch Synthesis: Ideal for symmetrical pyridines and benefits greatly from microwave assistance.
-
Bohlmann-Rahtz Synthesis: Offers direct access to the aromatic pyridine without an oxidation step and is suitable for 2,3,6-trisubstituted products.
-
Guareschi-Thorpe Synthesis: A reliable method for producing 2-pyridones, with modern, greener protocols available.
-
Kröhnke Synthesis: A highly efficient and atom-economical route to 2,4,6-trisubstituted pyridines with broad substrate scope.
-
Transition-Metal Catalysis: Provides access to a wide array of substitution patterns through cycloadditions and direct C-H functionalization, often with high selectivity and functional group tolerance.
The following workflow diagram provides a logical guide for selecting an appropriate synthetic strategy.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boronic Acids and Trifluoroborates in Pyridine Synthesis
For researchers and professionals in drug development and materials science, the synthesis of substituted pyridines is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging the carbon-carbon bonds necessary to construct these vital heterocyclic scaffolds. The choice of the boron reagent—traditionally a boronic acid or increasingly, a potassium organotrifluoroborate—is critical to the success of this transformation. This guide provides an objective, data-driven comparison of these two classes of reagents in the context of pyridine synthesis.
Core Comparison: Stability vs. Reactivity
The primary distinction between boronic acids and potassium organotrifluoroborates lies in their stability. Many heteroarylboronic acids, including pyridine derivatives, are susceptible to degradation through processes like protodeboronation, where the crucial carbon-boron bond is cleaved.[1] This instability complicates storage, necessitates the use of excess reagent, and can lead to inconsistent reaction yields.[1][2]
In contrast, potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that confers significantly greater stability.[1] They are typically bench-stable, crystalline solids that can be stored for long periods without degradation, making them more reliable and easier to handle.[1][2][3] This enhanced stability translates to more reproducible cross-coupling reactions, often with higher yields, particularly for challenging substrates.[1]
However, this stability comes at the cost of direct reactivity. Boronic acids can often participate directly in the catalytic cycle after activation with a base.[4] Potassium trifluoroborates, acting as protected forms of boronic acids, require an in situ hydrolysis step to release the active trivalent boron species, which then enters the catalytic cycle.[5][6] This can be viewed as an additional mechanistic step, but it also enables a slow and controlled release of the reactive species, which can minimize side reactions like homocoupling.[6]
Quantitative Performance in Pyridine Synthesis
Direct, side-by-side comparisons of boronic acids and their trifluoroborate counterparts under identical conditions for pyridine synthesis are not common in literature, as researchers often select trifluoroborates for substrates where boronic acids are known to perform poorly.[1] However, data from studies on the Suzuki-Miyaura coupling of various boronic acids and esters with pyridine-based electrophiles illustrates the impact of the boron reagent's electronic properties and structure on reaction outcomes.
The following table summarizes yields from the cross-coupling of various boronic acids and esters with pyridine-2-sulfonyl fluoride (PyFluor) to generate 2-arylpyridines. This data highlights how electron-donating groups on the boron reagent generally lead to better yields, a principle that underscores the performance differences between reagent classes.
| Boronic Acid / Ester | Coupling Partner | Product | Yield (%) | Reference |
| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 | [7] |
| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 | [7] |
| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest | [7] |
| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest | [7] |
| Thiophene-2-boronic ester | PyFluor | 2-(Thiophen-2-yl)pyridine | 89 | [8] |
| Thiazole-2-boronic ester | PyFluor | 2-(Thiazol-2-yl)pyridine | <5 | [8] |
Note: The lower yield for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the principle that electron-withdrawing groups can reduce coupling efficiency.[7] Trifluoroborates, due to their stability, often provide more consistent results, especially when the corresponding boronic acid is prone to degradation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a substituted pyridine via Suzuki-Miyaura cross-coupling using both a boronic acid and a potassium trifluoroborate.
Protocol 1: Pyridine Synthesis Using Boronic Acid
This protocol is adapted from procedures for Suzuki-Miyaura coupling of hetero(aryl) boronic acids.[8]
-
Reaction Setup: To a clean, dry reaction vessel, add the hetero(aryl) boronic acid (1.5 equivalents), the pyridine halide (e.g., 2-bromopyridine, 1.0 equivalent), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as dioxane. Add an aqueous solution of a base (e.g., Na₃PO₄, 3.0 equivalents).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Protocol 2: Pyridine Synthesis Using Potassium Trifluoroborate
This protocol is adapted from general procedures for cross-coupling with potassium organotrifluoroborates.[3]
-
Reaction Setup: To a reaction vessel, add the potassium aryltrifluoroborate (1.0 equivalent), the pyridine halide or triflate (e.g., 2-bromopyridine, 1.0 equivalent), the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 equivalents), and a base (e.g., Cs₂CO₃ or t-BuNH₂, 3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically a protic solvent like isopropanol/water (2:1), which facilitates the necessary hydrolysis of the trifluoroborate.[3]
-
Reaction Execution: Heat the mixture at reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction for completion.
-
Work-up and Purification: After cooling, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final product.
Visualization of Workflow and Mechanism
To better illustrate the practical and chemical differences between these reagents, the following diagrams were generated.
Caption: Comparative workflow for boronic acids and trifluoroborates.
Caption: Suzuki-Miyaura cycle with boronic acid and trifluoroborate entry.
Conclusion
For researchers synthesizing substituted pyridines, potassium organotrifluoroborates represent a significant advancement over many traditional boronic acids.[1] Their superior stability, ease of handling, and ability to deliver higher, more consistent yields make them an invaluable tool, especially when dealing with sensitive or complex substrates.[1] While boronic acids remain effective for many applications, the enhanced reliability and reproducibility offered by trifluoroborates often justify their use. The choice of reagent will ultimately depend on the specific substrate, desired scale, and economic considerations of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of Pyridine Boronic Acids: A Comparative Guide to Computational Prediction Models
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of pyridine boronic acids is crucial for efficient synthesis design and the acceleration of discovery pipelines. This guide provides an objective comparison of computational models for predicting the reactivity of these versatile building blocks, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, yet the reactivity of heteroaromatic coupling partners, particularly pyridine boronic acids, can be challenging to predict due to factors like protodeboronation and complex reaction kinetics. Computational models offer a powerful tool to anticipate these challenges and guide experimental design. This guide delves into two major classes of predictive models: those based on Density Functional Theory (DFT) and those leveraging Machine Learning (ML).
Comparing Predictive Power: DFT vs. Machine Learning
The choice between DFT and Machine Learning models for predicting pyridine boronic acid reactivity often depends on the specific question at hand. DFT excels at providing detailed electronic structure information that can explain the intrinsic reactivity of a molecule, while ML models are powerful tools for predicting reaction outcomes, such as yield, based on learning from large datasets.
Density Functional Theory (DFT) Models
DFT calculations are employed to determine the electronic properties of molecules, which in turn can be correlated with their reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and calculated pKa values. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Below is a comparison of DFT-calculated electronic properties for a series of bromo-methyl-pyridine amine derivatives, which can be used to infer relative reactivity in processes like Suzuki-Miyaura coupling. The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed and well-validated method for such calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) | Predicted Relative Reactivity |
| Derivative 1 | -5.89 | -1.23 | 4.66 | 3.45 | High |
| Derivative 2 | -6.12 | -1.15 | 4.97 | 2.89 | Moderate |
| Derivative 3 | -6.25 | -1.08 | 5.17 | 4.12 | Moderate-Low |
| Derivative 4 | -5.98 | -1.54 | 4.44 | 5.21 | Very High |
Data adapted from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Machine Learning (ML) Models
Machine learning models, particularly those trained on large datasets of reaction outcomes, can provide quantitative predictions of reaction yields. These models can use a variety of inputs, including molecular fingerprints and DFT-derived descriptors. A common approach involves training algorithms like Random Forest or Gradient Boosting on high-throughput experimentation (HTE) data.
The following table presents a comparison of the predictive performance of different ML models for predicting the yield of Suzuki-Miyaura reactions, including those with heterocyclic boronic acids. The performance is evaluated using the Mean Absolute Error (MAE), where a lower value indicates a more accurate model.
| Model | Input Features | MAE (Yield %) |
| Feed-Forward Neural Network | Morgan Fingerprints | 15.2 |
| Random Forest | DFT Descriptors + Morgan Fingerprints | 12.8 |
| Gradient Boosting | One-Hot Encoded Substrates & Conditions | 18.5 |
| Yield-BERT | SMILES-based Representation | 14.0[1] |
Performance metrics are representative values compiled from various studies on Suzuki-Miyaura yield prediction.
Experimental Validation: The Key to Reliable Models
The predictive power of any computational model is only as good as its validation against robust experimental data. High-throughput experimentation (HTE) has become an indispensable tool for generating the large, high-quality datasets required to train and validate these models.
Experimental Workflow for Model Validation
The general workflow for validating a computational model for predicting pyridine boronic acid reactivity involves a cyclical process of prediction, experimentation, and model refinement.
Caption: Workflow for validating computational models of reactivity.
Detailed Experimental Protocols
The following is a representative protocol for a high-throughput Suzuki-Miyaura cross-coupling reaction screening, a common method for generating validation data.[2][3]
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 0.2 M in dioxane), a diverse set of pyridine boronic acids (0.3 M in dioxane), various palladium precatalysts (e.g., Pd(dppf)Cl₂, 0.02 M in dioxane), and bases (e.g., 1 M aqueous K₃PO₄).[4]
2. Reaction Plate Preparation:
-
Using a liquid handling robot, dispense the stock solutions into a 96-well microplate. For a typical reaction, this might involve:
-
50 µL of the aryl halide solution.
-
50 µL of the pyridine boronic acid solution.
-
25 µL of the palladium precatalyst solution.
-
75 µL of the base solution.
-
3. Reaction Execution:
-
Seal the reaction plate with a pierceable cap mat to prevent solvent evaporation and maintain an inert atmosphere.[2]
-
Place the plate on a heating block with stirring at a set temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).
4. Work-up and Analysis:
-
After the reaction, cool the plate to room temperature.
-
Quench each well with 200 µL of a suitable solvent (e.g., methanol).
-
Dilute the samples by transferring an aliquot from each well to a new 384-well plate containing a diluent and an internal standard.
-
Analyze the diluted samples using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to determine the yield of the desired product in each well.[2]
Logical Pathways in Reactivity Prediction
Understanding the underlying chemical processes is crucial for developing accurate predictive models. For pyridine boronic acids, a key competing reaction is protodeboronation, which leads to the unproductive cleavage of the C-B bond. Computational models, particularly DFT, can be used to predict the likelihood of this side reaction.
Caption: Competing pathways for pyridine boronic acid reactivity.
By combining the insights from DFT and the predictive power of ML, researchers can develop a more comprehensive understanding of pyridine boronic acid reactivity. This integrated approach, validated by high-quality experimental data, will undoubtedly continue to accelerate the pace of innovation in drug discovery and materials science.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromopyridine-3-boronic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromopyridine-3-boronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, emphasizing adherence to regulatory standards and best practices.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. Based on data for structurally similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: If working with the powder form or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2]
Engineering Controls: Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure.[3] Eyewash stations and safety showers should be readily accessible.[2][3]
Step-by-Step Disposal Procedure
The consistent recommendation across safety data sheets for halogenated pyridines and boronic acids is that this material must be disposed of as hazardous waste through a licensed and approved waste disposal facility.[1][2][4][5][6][7] Attempting to neutralize or dispose of this chemical through standard laboratory drains is improper and may violate local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound solid in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Solutions: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, or pipette tips, should also be disposed of as hazardous waste in a designated container.
2. Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[5]
-
The date when the waste was first added to the container.
-
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed to prevent the release of vapors.[1][4][5]
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[2][3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spills: For a small spill that can be safely managed, absorb the material with an inert, dry substance and place it into a suitable container for hazardous waste disposal.[3]
-
Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS.[3]
Do not allow the spilled material to enter drains or waterways.[7][8]
Summary of Hazard Information
For quick reference, the table below summarizes the key hazard classifications for compounds similar to this compound.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2][5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
